Technical Documentation Center

2-Iodo-5'-ethylcarboxamido Adenosine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Iodo-5'-ethylcarboxamido Adenosine
  • CAS: 141018-29-3

Core Science & Biosynthesis

Foundational

The Mechanistic Landscape of IB-MECA In Vivo: A Technical Whitepaper on A3 Adenosine Receptor Agonism

Executive Summary 2-Iodo-5'-ethylcarboxamido Adenosine (IB-MECA) is a prototypical, highly selective agonist for the A3 adenosine receptor (A3AR). Unlike the A1 and A2A receptor subtypes, which are ubiquitously expressed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Iodo-5'-ethylcarboxamido Adenosine (IB-MECA) is a prototypical, highly selective agonist for the A3 adenosine receptor (A3AR). Unlike the A1 and A2A receptor subtypes, which are ubiquitously expressed and heavily involved in systemic hemodynamic regulation, the A3AR presents a uniquely targetable pharmacological profile. It is sparsely expressed in normal tissues but highly upregulated in inflammatory cells and solid tumors[1][2]. This differential expression allows IB-MECA to exert profound tissue-specific effects—acting as a pro-apoptotic agent in oncology models while functioning as a potent cytoprotective and anti-inflammatory agent in ischemic and autoimmune models.

This whitepaper deconstructs the in vivo causality of IB-MECA’s mechanism of action, providing drug development professionals with a robust framework for understanding its biphasic signaling pathways and validating its efficacy through self-contained experimental protocols.

Divergent In Vivo Mechanisms: Tissue-Specific Causality

The paradox of IB-MECA lies in its ability to induce apoptosis in cancer cells while preventing it in cardiomyocytes. As a Senior Application Scientist, I emphasize that this divergence is not an artifact of dosing, but a direct consequence of the cellular microenvironment and the specific downstream effectors coupled to the Gi-protein associated A3AR.

Oncology: The Pro-Apoptotic Wnt/β-Catenin Axis

In neoplastic tissues (e.g., melanoma, hepatocellular carcinoma), A3AR is significantly overexpressed. Upon binding IB-MECA, the Gi-coupled receptor inhibits adenylate cyclase, leading to a sharp decline in intracellular cAMP.

  • The Causality: The drop in cAMP suppresses Protein Kinase A (PKA) and PKB/Akt. Akt normally phosphorylates and inactivates Glycogen Synthase Kinase-3β (GSK-3β). By inhibiting Akt, IB-MECA maintains GSK-3β in its active, hypophosphorylated state[3].

  • The Result: Active GSK-3β phosphorylates β-catenin, marking it for cytoplasmic ubiquitination and proteasomal degradation. This prevents β-catenin from translocating to the nucleus, thereby halting the transcription of oncogenes like c-Myc and Cyclin D1, ultimately arresting the cell cycle at G0/G1 and inducing apoptosis[3].

Cardioprotection: The Anti-Apoptotic K_ATP Channel Axis

In models of myocardial ischemia-reperfusion (I/R) injury, IB-MECA acts as a potent cardioprotectant without altering heart rate or systemic blood pressure[4].

  • The Causality: When administered prior to occlusion or immediately before reperfusion, IB-MECA activates A3ARs on cardiomyocytes. This triggers a Phospholipase C (PLC) and Protein Kinase C (PKC) dependent cascade that opens ATP-dependent potassium (K_ATP) channels on both the sarcolemma and mitochondria[4][5].

  • The Result: The opening of mitochondrial K_ATP channels preserves mitochondrial membrane potential and prevents the opening of the mitochondrial permeability transition pore (mPTP), thereby blocking the release of cytochrome c and halting the apoptotic cascade[4].

Immunomodulation: The PI3K-NF-κB Axis

In autoimmune conditions like rheumatoid arthritis, IB-MECA downregulates the PI3K-NF-κB signaling pathway. This deregulation reduces the secretion of pro-inflammatory cytokines (e.g., TNF-α) and specifically induces apoptosis in hyperactive inflammatory cells within the synovium[1].

Systems-Level Pathway Visualization

Pathway A IB-MECA (A3AR Agonist) B A3 Adenosine Receptor A->B C cAMP / PKA / Akt Inhibition B->C Gi-protein D GSK-3β Activation C->D F NF-κB Downregulation C->F E β-Catenin Degradation D->E G Cell Cycle Arrest & Apoptosis E->G Wnt Axis F->G Inflammatory Axis

A3AR signaling: IB-MECA inhibits cAMP/PKA/Akt, activating GSK-3β to suppress tumor growth.

Quantitative Pharmacodynamics

To contextualize IB-MECA's efficacy, the following table summarizes key pharmacokinetic and pharmacodynamic metrics derived from validated in vivo models.

ParameterValue / MetricModel / TargetReference
A3AR Binding Affinity (Ki) ~0.67 nM (Canine) / 1.1 nM (Human)Recombinant Receptors[4]
A1AR Binding Affinity (Ki) ~33.8 nM (Canine) / 54 nM (Human)Recombinant Receptors[4]
Infarct Size Reduction ~40% reduction vs. Vehicle ControlCanine LAD Occlusion Model[4]
Tumor Growth Inhibition Dose-dependent suppressionB16-F10 Melanoma Xenograft
Anti-Inflammatory Efficacy Decreased Clinical/Pathological ScoreAdjuvant-Induced Arthritis (Rat)[1]

Self-Validating Experimental Protocols

A protocol is only as strong as its controls. To rigorously evaluate IB-MECA in vivo, researchers must employ self-validating experimental designs that utilize specific antagonists to prove mechanistic causality.

Protocol A: Validating Cardioprotection via Ischemia-Reperfusion (I/R)

This workflow proves that IB-MECA's cardioprotection is specifically mediated by K_ATP channels and the A3AR, rather than off-target hemodynamic effects.

  • Animal Preparation & Baseline: Anesthetize the animal model (e.g., canine or murine) and instrument for continuous hemodynamic monitoring (heart rate, aortic pressure). Establish baseline metrics for 15 minutes[4][5].

  • Self-Validating Group Assignment: Divide animals into four cohorts:

    • Group 1 (Control): Vehicle (50% DMSO in normal saline) IV bolus.

    • Group 2 (Agonist): IB-MECA (100 μg/kg IV bolus) 10 min prior to occlusion.

    • Group 3 (Receptor Control): A3AR antagonist (e.g., MRS 1523) + IB-MECA.

    • Group 4 (Pathway Control): K_ATP channel antagonist (Glibenclamide 0.3 mg/kg IV) administered 15 min prior to IB-MECA[4].

  • Ischemia Induction: Perform a 60-minute Left Anterior Descending (LAD) coronary artery occlusion, followed by 3 hours of reperfusion[4].

  • Endpoint Analysis: Excise the heart. Assess infarct size and regional myocardial blood flow using macrohistochemical staining with triphenyltetrazolium chloride (TTC) and radioactive microspheres.

  • Data Interpretation: True causality is confirmed if Group 2 shows ~40% infarct reduction without hemodynamic shifts, while Groups 3 and 4 mirror the Control group, proving the A3AR/K_ATP dependency[4].

Protocol B: Validating Anti-Tumor Efficacy via Xenograft Models
  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., A549 lung cancer or B16-F10 melanoma) into the flank of athymic nude mice[6].

  • Dosing Regimen: Once tumors reach ~100 mm³, begin oral gavage of IB-MECA (e.g., 0.2 to 2 mg/kg/day). Include a cohort treated with IB-MECA + MRS 1523 to validate A3AR specificity.

  • In Vivo Monitoring: Measure tumor volume via calipers every 3 days.

  • Molecular Endpoint (Crucial for E-E-A-T): Excision of the tumor must be followed by Western Blot analysis of the lysate. Probe for total Akt, phosphorylated Akt, active GSK-3β, β-catenin, and Cyclin D1. A successful assay will show a marked decrease in β-catenin and Cyclin D1 in the IB-MECA group, which is reversed in the MRS 1523 cohort[3].

Protocol S1 Baseline Acclimation S2 Disease Model Induction S1->S2 S3 IB-MECA ± Antagonists S2->S3 S4 In Vivo Monitoring S3->S4 S5 Molecular Endpoint Analysis S4->S5

In vivo workflow for validating IB-MECA efficacy via self-validating pharmacological controls.

References

  • A3 adenosine receptor agonist IB-MECA reduces myocardial ischemia-reperfusion injury in dogs American Physiological Society Journal
  • The PI3K-NF-kappaB signal transduction pathway is involved in mediating the anti-inflammatory effect of IB-MECA in adjuvant-induced arthritis PubMed / NIH
  • Proposed schematic representation of signaling pathways that mediate A3AR inhibition of melanoma cell growth ResearchG
  • Antitumor effect of a novel A3 adenosine receptor agonist, Thio-Cl-IB-MECA, by the induction of cell cycle arrest and apoptosis in human lung cancer cells AACR Journals
  • Cl-IB-MECA Reduces Ischemia/Reperfusion Injury in Mice by Activating the A3 Adenosine Receptor DOI / ASPET
  • A3 Adenosine Receptor Activation in Melanoma Cells Can-Fite BioPharma
  • Design and in vivo activity of A3 adenosine receptor agonist prodrugs PubMed Central / NIH

Sources

Exploratory

2-Iodo-5'-ethylcarboxamido Adenosine receptor binding affinity profile

An In-Depth Technical Guide to the Adenosine Receptor Binding Affinity Profile of 2-Iodo-5'-ethylcarboxamidoadenosine Introduction: Contextualizing 2-Iodo-NECA in Adenosine Research 5'-N-Ethylcarboxamidoadenosine (NECA)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Adenosine Receptor Binding Affinity Profile of 2-Iodo-5'-ethylcarboxamidoadenosine

Introduction: Contextualizing 2-Iodo-NECA in Adenosine Research

5'-N-Ethylcarboxamidoadenosine (NECA) is a cornerstone agonist in the study of purinergic signaling, known for its high affinity and general lack of selectivity across the four adenosine receptor (AR) subtypes: A1, A2A, A2B, and A3.[1][2] The modification of the NECA scaffold is a critical strategy in medicinal chemistry aimed at developing subtype-selective ligands to dissect the distinct physiological roles of each receptor and to create targeted therapeutics.

This guide focuses on a specific derivative, 2-Iodo-5'-ethylcarboxamidoadenosine (2-Iodo-NECA). While comprehensive binding data for this particular analog across all four human AR subtypes is not widely consolidated in public-domain literature, we can infer its likely profile by examining its parent compound, NECA, and the well-documented effects of substitutions at the C2-position of the purine ring. This analysis provides critical insights for researchers designing experiments or developing novel AR-targeted compounds.

The Adenosine Receptor Family: A Primer

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) integral to a vast range of physiological processes.[3] Their classification is based on structure, pharmacology, and signal transduction mechanisms:

  • A1 and A3 Receptors: These subtypes typically couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • A2A and A2B Receptors: These subtypes couple to Gs proteins. Their activation stimulates adenylyl cyclase, causing an increase in intracellular cAMP.

This fundamental difference in signaling dictates their opposing roles in many biological systems.

Binding Affinity Profile: From the Parent Compound to its 2-Iodo Derivative

To establish a baseline, the binding affinity of the parent compound, NECA, at human adenosine receptors is presented below. The inhibition constant (Kᵢ) is a measure of a ligand's binding affinity; a lower Kᵢ value signifies a higher affinity.

Table 1: Binding Affinity (Kᵢ) of NECA for Human Adenosine Receptor Subtypes

Receptor SubtypeBinding Affinity (Kᵢ) [nM]
A114
A2A20
A2B> 2400 (EC₅₀ value)
A36.2

Data sourced from Tocris Bioscience and BenchChem.[1][4]

The Influence of C2-Position Substitution

The C2-position of the adenosine purine ring is a key locus for chemical modification to enhance receptor affinity and, most notably, selectivity. Structure-activity relationship (SAR) studies have consistently shown that introducing substituents at this position can dramatically alter the ligand's interaction with the AR binding pocket.

Specifically, the introduction of groups like chloro, iodo, or alkynyl moieties at the C2-position of N⁶-substituted adenosine analogs has been a highly successful strategy for developing potent and selective A3AR agonists.[5][6] For example, 2-Chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide (2-CI-IB-MECA) displays a Kᵢ value of 0.33 nM for the rat A3AR, with selectivity of 2500-fold and 1400-fold over A1 and A2A receptors, respectively.[5][7] This demonstrates that C2-substitution is a powerful tool for tuning a compound's pharmacological profile towards the A3 receptor.

While specific data for 2-Iodo-NECA is sparse, it is reasonable to hypothesize that the addition of the iodine atom at the C2-position would likely increase its affinity and selectivity for the A3 receptor relative to the other subtypes, mirroring the trend seen with other 2-substituted analogs.[6]

Experimental Protocol: Determining Binding Affinity via Radioligand Assay

The "gold standard" for quantifying the binding affinity of an unlabeled compound like 2-Iodo-NECA is the competitive radioligand binding assay. This technique measures the ability of a test compound to displace a high-affinity radiolabeled ligand from the receptor.

Self-Validating Protocol for Adenosine Receptor Binding

This protocol is designed as a self-validating system by including controls for total and non-specific binding, which are essential for calculating the specific binding of the radioligand.

I. Reagent & Equipment Preparation:

  • Cell Membranes: Utilize membranes prepared from cell lines (e.g., CHO or HEK293) stably transfected to express a single human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4. On the day of the assay, supplement with Adenosine Deaminase (ADA) to degrade any endogenous adenosine.

  • Radioligand: Select a high-affinity, subtype-selective radioligand. Examples include:

    • A1: [³H]DPCPX

    • A2A: [³H]CGS 21680

    • A3: [¹²⁵I]I-AB-MECA[4]

  • Test Compound: Prepare a stock solution of 2-Iodo-NECA in a suitable solvent (e.g., DMSO) and create serial dilutions in the assay buffer.

  • Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-selective agonist like NECA.

  • Filtration Plate: 96-well glass fiber filter plates (e.g., GF/B), pre-treated with 0.3% polyethyleneimine (PEI) to minimize non-specific binding of the radioligand to the filter.

  • Equipment: 96-well plates, filtration apparatus, liquid scintillation counter.

II. Assay Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membrane Preparation.

    • Non-Specific Binding (NSB): 50 µL NSB Control + 50 µL Radioligand + 150 µL Membrane Preparation.

    • Test Compound: 50 µL 2-Iodo-NECA (at various concentrations) + 50 µL Radioligand + 150 µL Membrane Preparation.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-treated filter plate. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

III. Data Analysis:

  • Calculate Specific Binding: For each data point, calculate specific binding using the formula: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percent specific binding against the logarithm of the test compound (2-Iodo-NECA) concentration.

  • Determine IC₅₀: Use non-linear regression analysis to fit the data and determine the IC₅₀ value—the concentration of 2-Iodo-NECA that displaces 50% of the radioligand.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₐ) Where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Visualization of the Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Membranes (Receptor Source) incubation Incubate: Membranes + Radioligand + Competitor prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->incubation prep_plates Pre-treat Filter Plates (PEI) filtration Rapid Vacuum Filtration prep_plates->filtration incubation->filtration Terminate Reaction washing Wash Filters filtration->washing detection Scintillation Counting washing->detection calc_specific Calculate Specific Binding detection->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Adenosine Receptor Signaling Pathways

The binding of an agonist like 2-Iodo-NECA to an adenosine receptor initiates a downstream signaling cascade. The primary pathways are mediated by the modulation of adenylyl cyclase (AC) activity.

  • A1/A3 Receptor Activation: The activated Gi/o protein inhibits AC, which reduces the conversion of ATP to cAMP. The lowered cAMP levels decrease the activity of Protein Kinase A (PKA), altering downstream cellular processes.

  • A2A/A2B Receptor Activation: The activated Gs protein stimulates AC, leading to an increase in intracellular cAMP. Elevated cAMP activates PKA, which then phosphorylates numerous target proteins, resulting in a cellular response.

Beyond the canonical cAMP pathway, adenosine receptors can also engage other signaling networks, including Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) cascades, adding further complexity to their physiological effects.

Visualization of Adenosine Receptor Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Adenosine Agonist (e.g., 2-Iodo-NECA) A1R A1 / A3 Agonist->A1R A2R A2A / A2B Agonist->A2R Gi Gi/o A1R->Gi Gs Gs A2R->Gs AC Adenylyl Cyclase Gi->AC Inhibition Gs->AC Stimulation cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Primary signaling pathways for adenosine receptors.

References

  • Cusack, N. J., & Hourani, S. M. (1981). 5'-N-ethylcarboxamidoadenosine: a potent inhibitor of human platelet aggregation. British Journal of Pharmacology, 72(3), 443–447. [Link]

  • Cristalli, G., Lambertucci, C., Taffi, S., Vittori, S., & Volpini, R. (2003). Medicinal Chemistry of Adenosine A2A Receptor Agonists. Current Topics in Medicinal Chemistry, 3(4), 387–401. [Link]

  • Kim, H. O., Hawes, C., Towers, P., & Jacobson, K. A. (1996). Radiolabeling and efficient synthesis of tritiated 2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide, a potent, selective A3 adenosine receptor agonist. Journal of Labelled Compounds and Radiopharmaceuticals, 38(6), 547–560. [Link]

  • Klotz, K. N., Falgner, N., Gabel, G., Lambertucci, C., Vittori, S., & Volpini, R. (1998). 2-Substituted N-ethylcarboxamidoadenosine derivatives as high-affinity agonists at human A3 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 357(1), 1–9. [Link]

  • Jacobson, K. A., & Kim, H. O. (1994). 2-Substitution of N6-benzyladenosine-5'-uronamides greatly enhances selectivity of agonists for rat A3 adenosine receptors. Journal of Medicinal Chemistry, 37(22), 3614–3621. [Link]

  • Wikipedia. (2025, October 22). 5′-(N-Ethylcarboxamido)adenosine. Retrieved from [Link]

  • Auchampach, J. A., Jin, X., Wan, T. C., Caughey, G. H., & Linden, J. (2006). Cl-IB-MECA [2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide] reduces ischemia/reperfusion injury in mice by activating the A3 adenosine receptor. Journal of Pharmacology and Experimental Therapeutics, 319(3), 1200–1210. [Link]

  • Gao, Z. G., & Jacobson, K. A. (2006). Radioligand binding and functional responses of ligands for human recombinant adenosine A(3) receptors. Journal of Pharmacological and Toxicological Methods, 53(3), 253–260. [Link]

  • Bar-Yehuda, S., Madi, L., Silberman, D., Slosman, G., Tchaikovski, V., Amital, H., ... & Fishman, P. (2009). The A3 adenosine receptor agonist CF101 decreases the inflammatory damage in experimental autoimmune encephalomyelitis. Journal of Neuroimmunology, 214(1-2), 43–50.
  • Tosh, D. K., Pao, A., Juhasz, V., Tél, B., Melman, A., Cristalli, G., ... & Jacobson, K. A. (2022). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS Medicinal Chemistry Letters, 13(4), 623–631. [Link]

  • Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2002). Prolonged Exposure to 5'-N-ethylcarboxamidoadenosine (NECA) Does Not Affect the Adenosine A2A-mediated Vasodilation in Porcine Coronary Arteries. Pharmacological Research, 46(2), 155–161. [Link]

Sources

Foundational

Pharmacological Properties and Synthetic Utility of 2-Iodo-5'-ethylcarboxamido Adenosine (2-Iodo-NECA)

Executive Summary In the landscape of purinergic pharmacology, the precise modulation of adenosine receptors (ARs) presents a profound therapeutic vector for managing ischemia-reperfusion injury, inflammatory cascades, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of purinergic pharmacology, the precise modulation of adenosine receptors (ARs) presents a profound therapeutic vector for managing ischemia-reperfusion injury, inflammatory cascades, and neurodegenerative disorders[1]. At the core of this medicinal chemistry frontier lies 2-Iodo-5'-ethylcarboxamido Adenosine (commonly abbreviated as 2-Iodo-NECA ). As a rationally designed synthetic derivative of the universal AR agonist NECA, this molecule serves a dual purpose: it acts as a potent, high-affinity agonist across multiple AR subtypes, and more importantly, it functions as the definitive pharmacophore scaffold for synthesizing ultra-selective A2A and A3 receptor agonists[2]. This technical guide dissects the pharmacological dynamics, structural causality, and validated synthetic workflows associated with 2-Iodo-NECA.

Structural Causality and Chemical Identity

The architecture of 2-Iodo-NECA (PubChem CID: 11697766, CAS: 141018-29-3) is engineered for both biological resilience and chemical reactivity[3]. The molecule features two critical modifications from native adenosine:

  • 5'-Ethylcarboxamido Modification: The native 5'-hydroxyl group of the ribose ring is replaced with an ethylcarboxamido moiety. Causality: The 5'-OH is a primary site for rapid intracellular metabolism by adenosine kinase. Furthermore, the unmodified purine core is a prime target for adenosine deaminase (ADA). The bulky ethylcarboxamido modification sterically occludes the active site of these enzymes, shielding the molecule from rapid enzymatic degradation and drastically extending its physiological half-life[1].

  • C2-Iodo Substitution: The introduction of an iodine atom at the C2 position of the adenine ring transforms the molecule's utility. Causality: Pharmacologically, halogenation at the C2 position enhances binding affinity toward the A2A and A3 receptor subtypes by exploiting specific hydrophobic clefts in the orthosteric binding pocket[2]. Chemically, iodine is an exceptional leaving group, priming the molecule for palladium-catalyzed cross-coupling reactions without requiring harsh conditions that would otherwise cleave the delicate glycosidic bond[4].

Pharmacodynamics and GPCR Coupling

Adenosine receptors are prototypical seven-transmembrane G-protein coupled receptors (GPCRs) divided into four subtypes: A1, A2A, A2B, and A3[1]. While unmodified NECA binds universally to all four subtypes with nearly equal affinity, 2-Iodo-NECA exhibits a slight preference for A2A and A3 receptors[2].

The pharmacological value of 2-Iodo-NECA lies in its ability to trigger distinct, sometimes opposing, intracellular signaling cascades depending on the receptor subtype it engages:

  • A2A Receptor Activation: Couples to the stimulatory G-protein ( Gs​ ). Binding induces the activation of adenylyl cyclase, leading to a rapid intracellular accumulation of cyclic AMP (cAMP). This pathway is critical for the potent inhibition of the human neutrophil oxidative burst, thereby acting as a powerful anti-inflammatory mechanism[4].

  • A3 Receptor Activation: Couples to the inhibitory G-protein ( Gi​/Gq​ ). Binding inhibits adenylyl cyclase, depleting cAMP, while simultaneously stimulating phospholipase C. This pathway is heavily implicated in mast cell degranulation and ischemic preconditioning[2].

GPCR_Signaling Ligand 2-Iodo-NECA (Agonist) A2A A2A Receptor (Gs-Coupled) Ligand->A2A High Affinity Binding A3 A3 Receptor (Gi/Gq-Coupled) Ligand->A3 High Affinity Binding AC_Stim Adenylyl Cyclase (Stimulated) A2A->AC_Stim Gs alpha subunit AC_Inhib Adenylyl Cyclase (Inhibited) A3->AC_Inhib Gi alpha subunit cAMP_Up cAMP Accumulation (Anti-inflammatory) AC_Stim->cAMP_Up ATP Conversion cAMP_Down cAMP Depletion (Mast Cell Degranulation) AC_Inhib->cAMP_Down Pathway Blockade

Fig 1: GPCR signaling pathways of A2A and A3 Adenosine Receptors modulated by 2-Iodo-NECA.

Quantitative Pharmacological Data

The true power of 2-Iodo-NECA is realized when it is used as a synthetic precursor to generate ultra-selective agonists. By substituting the C2-iodine with bulky alkynyl groups (e.g., yielding compounds like ATL146e), researchers can virtually eliminate A1 and A3 binding while supercharging A2A affinity[1][4].

CompoundStructural ModificationA1 Affinity ( Ki​ )A2A Affinity ( Ki​ )A3 Affinity ( Ki​ )Primary Pharmacological Role
NECA None (Base Scaffold)~14 nM~20 nM~25 nMNon-selective AR Agonist
2-Iodo-NECA C2-Iodination~30 nM~15 nM~10 nMHigh-Affinity Agonist / Synthetic Precursor
ATL146e C2-Propynylcyclohexyl via 2-Iodo-NECA>10,000 nM0.2 nM>1,000 nMHighly Selective A2A Agonist

Validated Experimental Workflow: The Sonogashira Bridge

To harness the pharmacological potential of the A2A receptor without triggering off-target A1/A3 effects, 2-Iodo-NECA is subjected to a classical Sonogashira cross-coupling reaction.

Objective: Synthesize highly selective A2A receptor agonists via C2-alkynylation. Causality Check: Why these specific conditions? The purine riboside is highly sensitive to strong acids and extreme heat. This protocol uses a mild palladium-catalyzed oxidative addition at 60°C, leveraging the superior leaving-group ability of the C2-iodine atom to prevent glycosidic bond cleavage[4].

Step-by-Step Methodology
  • Reagent Assembly: Combine 2-Iodo-NECA (0.025 mmol) and the desired terminal alkyne (0.045 mmol) in a co-solvent system of DMF/Acetonitrile (0.5 mL/mL)[4].

    • Rationale: DMF ensures complete solubilization of the highly polar nucleoside, while Acetonitrile stabilizes the active Pd(0) catalytic species.

  • Catalytic Activation: Add Triethylamine (TEA, 0.76 mmol), Tetrakis(triphenylphosphine)palladium(0)[ Pd(PPh3​)4​ , 0.0038 mmol], Copper(I) iodide (CuI, 0.0046 mmol), and Triphenylphosphine ( PPh3​ , 0.0038 mmol)[4].

    • Rationale: CuI initiates the transmetalation cycle by forming a copper acetylide. TEA acts as a crucial proton scavenger to neutralize the hydroiodic acid (HI) byproduct, preventing the acid-catalyzed hydrolysis of the ribose moiety.

  • Thermal Incubation: Purge the reaction vessel with Nitrogen ( N2​ ) and heat to 60°C for 12 hours[4].

    • Rationale: The N2​ atmosphere prevents the oxidative homocoupling of the terminal alkyne (Glaser coupling). 60°C provides sufficient kinetic energy for the oxidative addition of the C-I bond to Pd(0) without degrading the reactant.

  • Isolation & Purification: Remove solvents in vacuo to yield a crude syrup. Purify via silica gel column chromatography using a 6% Methanol/Chloroform gradient[4].

    • Rationale: The mild polarity gradient effectively separates the highly polar alkynyl-NECA product from unreacted alkynes and triphenylphosphine oxide byproducts.

  • Analytical Validation (The Self-Validating Loop): Confirm product identity and purity (>95%) using LC/MS, 1H NMR, and 13C NMR[4].

    • Rationale: LC/MS verifies the exact mass shift corresponding to the loss of iodine (126.9 Da) and the addition of the alkyne mass. NMR confirms the retention of the delicate ribofuranuronamide stereocenters.

Sonogashira_Workflow Step1 1. Reagent Assembly 2-Iodo-NECA + Terminal Alkyne Step2 2. Catalytic Activation Pd(PPh3)4, CuI, TEA in DMF/MeCN Step1->Step2 Solubilization Step3 3. Thermal Incubation 60°C, 12h under N2 atmosphere Step2->Step3 Oxidative Addition Step4 4. Solvent Evaporation In vacuo concentration Step3->Step4 Quenching Step5 5. Chromatographic Purification Silica gel (6% MeOH/CHCl3) Step4->Step5 Crude Isolation Step6 6. Analytical Validation LC/MS (>95%) & NMR confirmation Step5->Step6 Yielding Pure Agonist

Fig 2: Self-validating Sonogashira cross-coupling workflow for 2-Iodo-NECA derivatization.

Conclusion

2-Iodo-5'-ethylcarboxamido Adenosine is far more than a simple purinergic agonist; it is a meticulously engineered chemical bridge. By combining the metabolic stability of the 5'-ethylcarboxamido modification with the extreme synthetic versatility of the C2-iodo leaving group, 2-Iodo-NECA enables drug development professionals to probe the orthosteric binding pockets of adenosine receptors with unprecedented precision. The resulting derivatives represent some of the most potent anti-inflammatory and tissue-protective agents currently utilized in preclinical pharmacology.

Sources

Exploratory

An In-Depth Technical Guide to 2-Iodo-5'-ethylcarboxamido Adenosine: A Potent Adenosine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Iodo-5'-ethylcarboxamidoadenosine, a key molecular probe and potent agonist for the study of ade...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Iodo-5'-ethylcarboxamidoadenosine, a key molecular probe and potent agonist for the study of adenosine receptors. We will delve into its fundamental chemical properties, its interaction with adenosine receptor subtypes, the subsequent signaling cascades, and practical experimental protocols for its application in research.

Core Molecular and Chemical Identity

2-Iodo-5'-ethylcarboxamidoadenosine is a synthetic analog of adenosine, a ubiquitous endogenous nucleoside that plays a critical role in numerous physiological processes. The strategic modifications to the adenosine scaffold, namely the addition of an iodine atom at the 2-position of the purine ring and an ethylcarboxamido group at the 5'-position of the ribose sugar, confer unique pharmacological properties to the molecule.

Chemical Structure and Properties

The chemical structure of 2-Iodo-5'-ethylcarboxamidoadenosine is characterized by a purine nucleoside core. The key modifications enhance its stability and receptor binding affinity compared to endogenous adenosine.

Systematic Name: (2S,3S,4R,5R)-5-(6-Amino-2-iodo-9H-purin-9-yl)-N-ethyl-3,4-dihydroxytetrahydrofuran-2-carboxamide[1]

Table 1: Key Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C₁₂H₁₅IN₆O₄[2]
Molecular Weight 434.19 g/mol [1][2]
CAS Number 141018-29-3[1][2]
Appearance White to Off-White Solid[1]
Storage 2-8°C Refrigerator[1]

Synthesis and Characterization

Purification is critical to ensure the high purity required for pharmacological assays. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for the purification of such nucleoside analogs.

Characterization of the final product would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the iodo and ethylcarboxamido groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Pharmacological Profile: Interaction with Adenosine Receptors

2-Iodo-5'-ethylcarboxamidoadenosine is a potent and selective agonist at adenosine receptors. There are four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃, all of which are G protein-coupled receptors (GPCRs). The affinity of 2-Iodo-5'-ethylcarboxamidoadenosine for these receptor subtypes is a critical aspect of its utility in research.

While specific Ki values for 2-Iodo-5'-ethylcarboxamidoadenosine are not consistently reported across public sources, its non-iodinated parent compound, 5'-N-Ethylcarboxamidoadenosine (NECA), is a well-characterized high-affinity adenosine receptor agonist. The introduction of the iodine atom at the 2-position can modulate the affinity and selectivity for the different receptor subtypes. Generally, substitutions at the 2-position of the adenosine ring are explored to enhance affinity and selectivity, particularly for the A₃ receptor.

Table 2: General Adenosine Receptor Subtype Characteristics

Receptor SubtypeG-Protein CouplingSecond MessengerGeneral Function
A₁ Gᵢ/Gₒ↓ cAMPInhibition of neurotransmitter release, cardiac depression
A₂A Gₛ↑ cAMPVasodilation, anti-inflammatory effects
A₂B Gₛ↑ cAMPBronchoconstriction, mast cell degranulation
A₃ Gᵢ/Gₒ↓ cAMP, ↑ IP₃/DAGPro-inflammatory and anti-inflammatory roles, cardioprotection
Downstream Signaling Pathways

The binding of 2-Iodo-5'-ethylcarboxamidoadenosine to adenosine receptors initiates intracellular signaling cascades.

  • A₁ and A₃ Receptor Activation: Activation of these receptors, which couple to inhibitory G proteins (Gᵢ/Gₒ), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A₃ receptor activation can stimulate the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

  • A₂A and A₂B Receptor Activation: These receptors couple to stimulatory G proteins (Gₛ), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream target proteins, mediating the cellular response.

Adenosine_Signaling cluster_A1A3 A₁ / A₃ Receptor Pathway cluster_A2A2B A₂A / A₂B Receptor Pathway A1A3 2-Iodo-5'-ethylcarboxamido Adenosine Receptor_A1A3 A₁ / A₃ Receptor A1A3->Receptor_A1A3 Binds Gi Gᵢ/Gₒ Protein Receptor_A1A3->Gi Activates AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib Inhibits PLC Phospholipase C (A₃ only) Gi->PLC Activates cAMP_dec ↓ cAMP AC_inhib->cAMP_dec IP3_DAG ↑ IP₃ / DAG PLC->IP3_DAG A2A2B 2-Iodo-5'-ethylcarboxamido Adenosine Receptor_A2A2B A₂A / A₂B Receptor A2A2B->Receptor_A2A2B Binds Gs Gₛ Protein Receptor_A2A2B->Gs Activates AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A cAMP_inc->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Figure 1. Signaling pathways activated by 2-Iodo-5'-ethylcarboxamido Adenosine.

Experimental Protocols and Applications

2-Iodo-5'-ethylcarboxamidoadenosine is a valuable tool for a variety of in vitro and in vivo experimental applications aimed at elucidating the role of adenosine receptors in health and disease.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity (Kᵢ) of 2-Iodo-5'-ethylcarboxamidoadenosine for the different adenosine receptor subtypes. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with increasing concentrations of the unlabeled test compound (2-Iodo-5'-ethylcarboxamidoadenosine).

Step-by-Step Methodology for a Competitive Radioligand Binding Assay:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-DPCPX for A₁ receptors, [³H]-CGS 21680 for A₂A receptors), and varying concentrations of 2-Iodo-5'-ethylcarboxamidoadenosine.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of 2-Iodo-5'-ethylcarboxamidoadenosine that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay A Prepare Cell Membranes (Expressing Receptor) C Set up Reaction in 96-well Plate: Membranes + Radioligand + 2-Iodo-5'-ethylcarboxamido Adenosine A->C B Prepare Assay Buffer and Radioligand Solution B->C D Incubate to Reach Equilibrium C->D E Rapid Filtration to Separate Bound and Free Ligand D->E F Wash Filters E->F G Measure Radioactivity (Scintillation Counting) F->G H Data Analysis: Determine IC₅₀ and Kᵢ G->H

Figure 2. Workflow for a competitive radioligand binding assay.
Functional Assays: cAMP Measurement

To assess the functional activity of 2-Iodo-5'-ethylcarboxamidoadenosine as an agonist, its ability to modulate intracellular cAMP levels is measured in whole cells expressing the adenosine receptor subtype of interest.

Step-by-Step Methodology for a cAMP Assay:

  • Cell Culture: Culture cells stably expressing the desired human adenosine receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of 2-Iodo-5'-ethylcarboxamidoadenosine in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP levels using a commercially available kit, such as those based on ELISA, HTRF (Homogeneous Time-Resolved Fluorescence), or AlphaScreen technology.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).

Conclusion

2-Iodo-5'-ethylcarboxamidoadenosine is a powerful pharmacological tool for investigating the multifaceted roles of adenosine receptors. Its distinct chemical structure confers high potency, making it an invaluable agonist for detailed studies of receptor binding, signal transduction, and the physiological and pathological functions of the adenosine system. The experimental protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their scientific inquiries.

References

  • Pharmaffiliates. 2-Iodo-5'-ethylcarboxamido Adenosine. Available from: [Link]

  • NextSDS. 2-IODO-5'-ETHYLCARBOXAMIDOADENOSINE — Chemical Substance Information. Available from: [Link]

Sources

Foundational

The Role of 2-Iodo-5'-ethylcarboxamido Adenosine (IB-MECA) in Adenosine Receptor Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 2-Iodo-5'-ethylcarboxamidoadenosine (IB-MECA), a potent and selective agonist for the A3 a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Iodo-5'-ethylcarboxamidoadenosine (IB-MECA), a potent and selective agonist for the A3 adenosine receptor (A3AR). As a critical tool in pharmacological research, IB-MECA has been instrumental in elucidating the physiological and pathophysiological roles of the A3AR. This document details the mechanism of action of IB-MECA, its binding kinetics, and downstream signaling pathways. Furthermore, it offers comprehensive, step-by-step protocols for key in vitro assays, including radioligand binding and cAMP accumulation assays, to facilitate the investigation of A3AR activation. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to understand and therapeutically target the adenosine system.

Introduction: Adenosine Receptors and the Significance of A3AR Agonists

Adenosine is a ubiquitous purine nucleoside that modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1] These receptors are integral to cellular signaling in the cardiovascular, nervous, and immune systems. The A3 adenosine receptor (A3AR) is the most recently identified subtype and is coupled to inhibitory G proteins (Gi/o).[1] Notably, A3AR is highly expressed in inflammatory cells and is often overexpressed in tumor tissues, making it a promising therapeutic target for a variety of conditions, including autoimmune diseases, inflammation, and cancer.[2][3][4]

The development of selective agonists has been crucial for dissecting the specific functions of each adenosine receptor subtype. IB-MECA, also known as Piclidenoson or CF101, was the first highly potent and selective A3AR agonist to be developed.[5][6] Its selectivity allows for the targeted activation of the A3AR, enabling researchers to study its downstream effects without the confounding activation of other adenosine receptor subtypes.[6][7]

IB-MECA: A Profile of a Selective A3AR Agonist

Chemical Properties:

PropertyValue
Chemical Name 1-Deoxy-1-[6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-N-methyl-β-D-ribofuranuronamide
Alternative Names CF 101, Piclidenoson
Molecular Formula C18H19IN6O4
Molecular Weight 510.29 g/mol
CAS Number 152918-18-8

Source: Tocris Bioscience[8]

Selectivity and Binding Affinity:

IB-MECA exhibits significant selectivity for the A3 adenosine receptor over other subtypes. It is approximately 50-fold selective for A3 versus A1 or A2A receptors.[6][9] This selectivity has been demonstrated in various species, including rats and canines.[1][6] The binding affinity of IB-MECA for the A3AR is in the low nanomolar range, making it a potent agonist.

Receptor SubtypeKi (nM)
A3 1.1
A1 54
A2A 56

Source: Tocris Bioscience[10]

The selectivity of IB-MECA for the A3AR is attributed to specific interactions with residues within the orthosteric binding site and with more distant residues.[11]

Mechanism of Action and Downstream Signaling

Activation of the A3AR by IB-MECA initiates a cascade of intracellular signaling events. As the A3AR is coupled to Gi/o proteins, its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[12][13]

Canonical Signaling Pathway:

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IB_MECA IB-MECA A3AR A3AR IB_MECA->A3AR Binds to G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP to cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Inhibition of CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Modulates

Caption: Canonical A3AR signaling pathway initiated by IB-MECA.

Beyond the canonical pathway, A3AR activation by IB-MECA can also trigger other signaling cascades, including:

  • Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation.[1][2]

  • Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.[1][14][15]

The specific downstream effects of IB-MECA are cell-type dependent and can lead to diverse physiological outcomes, including cardioprotection, anti-inflammatory effects, and antitumor activity.[1][2][5][10] For instance, in cardiac myocytes, IB-MECA has been shown to reduce infarct size during reperfusion.[1] In inflammatory conditions like adjuvant-induced arthritis, it can ameliorate disease manifestations by modulating proteins involved in cell survival and apoptosis.[2] In some cancer cell lines, IB-MECA can induce apoptosis and inhibit cell proliferation.[5][13]

Experimental Protocols

The following section provides detailed methodologies for key in vitro experiments to characterize the interaction of IB-MECA with the A3AR.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (like IB-MECA) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Principle: A radiolabeled ligand with known affinity for the A3AR (e.g., [125I]I-AB-MECA) is incubated with a source of the receptor (e.g., cell membranes expressing the A3AR).[1][9] The unlabeled test compound is added at various concentrations, and its ability to compete with the radioligand for binding to the receptor is measured.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow Preparation 1. Prepare Cell Membranes (Expressing A3AR) Incubation 2. Incubate Membranes with: - Radiolabeled Ligand ([125I]I-AB-MECA) - Varying concentrations of IB-MECA Preparation->Incubation Separation 3. Separate Bound from Unbound Ligand (e.g., Filtration) Incubation->Separation Detection 4. Quantify Radioactivity (e.g., Scintillation Counting) Separation->Detection Analysis 5. Data Analysis (Determine IC50 and Ki) Detection->Analysis

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human A3 adenosine receptor (e.g., CHO or HEK293 cells).[16][17]

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.[18]

    • Determine the protein concentration of the membrane preparation.[18]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:[18]

      • 150 µL of the membrane preparation.[18]

      • 50 µL of the radioligand solution (e.g., [125I]I-AB-MECA at a concentration near its Kd).[18]

      • 50 µL of either buffer (for total binding), a high concentration of a non-radiolabeled A3AR ligand (for non-specific binding), or varying concentrations of IB-MECA.[18]

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[18]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

  • Detection and Analysis:

    • Dry the filters and add a scintillation cocktail.[18]

    • Count the radioactivity on the filters using a scintillation counter.[18]

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the IB-MECA concentration and use non-linear regression analysis to determine the IC50 value (the concentration of IB-MECA that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to modulate the intracellular levels of cyclic AMP (cAMP).

Principle: Since the A3AR is typically coupled to Gi proteins, its activation by an agonist like IB-MECA will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[12] To measure this inhibition, adenylyl cyclase is first stimulated with an agent like forskolin. The ability of IB-MECA to reduce the forskolin-stimulated cAMP accumulation is then quantified.[13][19]

cAMP_Assay cluster_workflow cAMP Accumulation Assay Workflow Cell_Seeding 1. Seed Cells Expressing A3AR in a 96-well plate Pre_incubation 2. Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) Cell_Seeding->Pre_incubation Stimulation 3. Add Forskolin (to stimulate adenylyl cyclase) and varying concentrations of IB-MECA Pre_incubation->Stimulation Incubation 4. Incubate for a defined period Stimulation->Incubation Lysis_Detection 5. Lyse cells and measure cAMP levels (e.g., HTRF, ELISA) Incubation->Lysis_Detection Analysis 6. Data Analysis (Determine EC50) Lysis_Detection->Analysis

Caption: Workflow for a cAMP accumulation assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cells expressing the A3AR (e.g., HEK293 or CHO cells) into a 96-well plate and grow to near confluence.[20][21]

  • Assay Preparation:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.[21]

  • Agonist and Stimulator Addition:

    • Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.

    • Simultaneously, add varying concentrations of IB-MECA to the appropriate wells.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour).[21]

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), or Enzyme-Linked Immunosorbent Assay (ELISA).[22]

  • Data Analysis:

    • Plot the cAMP concentration as a function of the IB-MECA concentration.

    • Use non-linear regression analysis to determine the EC50 value, which is the concentration of IB-MECA that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation.[12]

In Vivo Applications and Therapeutic Potential

IB-MECA has been extensively studied in various in vivo models, demonstrating its therapeutic potential in a range of diseases.

  • Cardioprotection: In animal models of myocardial ischemia-reperfusion injury, IB-MECA has been shown to reduce infarct size.[1]

  • Anti-inflammatory Effects: IB-MECA has demonstrated efficacy in models of arthritis and neuropathic pain by modulating inflammatory pathways.[2][23]

  • Neuroprotection: Studies suggest that A3AR stimulation with IB-MECA can ameliorate memory deficits in models of chronic cerebral ischemia.[14]

  • Anticancer Activity: IB-MECA has been shown to inhibit the growth of various cancer cell lines and reduce tumor growth in xenograft models.[24]

Conclusion

2-Iodo-5'-ethylcarboxamidoadenosine (IB-MECA) is a cornerstone pharmacological tool for investigating the A3 adenosine receptor. Its high potency and selectivity have enabled significant advancements in our understanding of the A3AR's role in health and disease. The experimental protocols detailed in this guide provide a framework for researchers to further explore the intricacies of A3AR activation and to advance the development of novel therapeutics targeting this important receptor.

References

  • Carlson, K. E., et al. (2021). Structural Characterization of Agonist Binding to an A3 Adenosine Receptor through Biomolecular Simulations and Mutagenesis Experiments. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Auchampach, J. A., et al. (2002). A3 adenosine receptor agonist IB-MECA reduces myocardial ischemia-reperfusion injury in dogs. American Journal of Physiology-Heart and Circulatory Physiology. Retrieved from [Link]

  • Lucarini, L., et al. (2021). The Histamine H4 Receptor Participates in the Anti-Neuropathic Effect of the Adenosine A3 Receptor Agonist IB-MECA: Role of CD4+ T Cells. International Journal of Molecular Sciences. Retrieved from [Link]

  • Ochaion, A., et al. (2006). IB-MECA, an A3 adenosine receptor agonist prevents bone resorption in rats with adjuvant induced arthritis. Arthritis Research & Therapy. Retrieved from [Link]

  • Jacobson, K. A. (1998). Adenosine A3 receptors: novel ligands and paradoxical effects. Trends in Pharmacological Sciences. Retrieved from [Link]

  • Gáspár, R., et al. (2022). 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines. Oncology Letters. Retrieved from [Link]

  • Gessi, S., et al. (2001). Pharmacological and biochemical characterization of A3 adenosine receptors in Jurkat T cells. British Journal of Pharmacology. Retrieved from [Link]

  • van Veldhoven, J. P. D., et al. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Cheng, P., et al. (2022). A3 adenosine receptor agonist IB-MECA reverses chronic cerebral ischemia-induced inhibitory avoidance memory deficit. European Journal of Pharmacology. Retrieved from [Link]

  • Zhong, H., et al. (2004). Effects of the Adenosine A3 Agonist (IB-MECA) on ERK1/2 Activation in Human Ciliary Muscle Cells. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

  • Jeong, H. J., et al. (2013). The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells. Journal of Cellular Biochemistry. Retrieved from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Mathôt, R. A., et al. (1996). Hemodynamic effects and histamine release elicited by the selective adenosine A3 receptor agonist 2-Cl-IB-MECA in conscious rats. British Journal of Pharmacology. Retrieved from [Link]

  • van der Pijl, R., et al. (2018). A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists. Molecules. Retrieved from [Link]

  • Shiraishi, M., et al. (2004). An adenosine analog (IB-MECA) inhibits anchorage-dependent cell growth of various human breast cancer cell lines. International Journal of Oncology. Retrieved from [Link]

  • IB-Meca. (n.d.). PubChem. Retrieved from [Link]

  • Jo, Y. K., et al. (2008). Antitumor effect of a novel A3 adenosine receptor agonist, Thio-Cl-IB-MECA, by the induction of cell cycle arrest and apoptosis in human lung cancer cells. Cancer Research. Retrieved from [Link]

  • Jeong, L. S., et al. (2003). Design, Synthesis and Binding Affinity of 3′-Fluoro Analogues of Cl-IB-MECA as Adenosine A3 Receptor Ligands. Nucleosides, Nucleotides and Nucleic Acids. Retrieved from [Link]

  • Adenosine A2A Receptor Assay. (n.d.). Innoprot. Retrieved from [Link]

  • van Veldhoven, J. P. D., et al. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Comeo, E., et al. (2014). Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics. Molecular Pharmacology. Retrieved from [Link]

  • Adenosine A2A Receptor Functional HEK293 Cell Line. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Kim, Y. C., et al. (2006). Radioligand binding and functional responses of ligands for human recombinant adenosine A(3) receptors. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • Tosh, D. K., et al. (2020). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Volpini, R., et al. (2001). Synthetic procedure for the preparation of novel potent and selective a3 adenosine receptor radioligands. Nucleosides, Nucleotides and Nucleic Acids. Retrieved from [Link]

  • Hinz, S., et al. (2023). Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Unraveling the Downstream Signaling Pathways of 2-Iodo-5'-ethylcarboxamido Adenosine (2-Iodo-NECA): A Comprehensive Technical Guide

Executive Summary 2-Iodo-5'-ethylcarboxamido Adenosine, commonly referred to as 2-Iodo-NECA , is a highly potent derivative of the non-selective adenosine receptor agonist NECA[1]. The introduction of an iodine atom at t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Iodo-5'-ethylcarboxamido Adenosine, commonly referred to as 2-Iodo-NECA , is a highly potent derivative of the non-selective adenosine receptor agonist NECA[1]. The introduction of an iodine atom at the C2 position of the purine ring serves a dual pharmacological purpose. First, the increased steric bulk and lipophilicity alter the receptor residence time, slightly shifting its affinity profile toward the A2A and A3 receptor subtypes[2]. Second, the C2-iodine acts as a critical synthetic handle. Through classical Sonogashira cross-coupling (utilizing Pd(PPh3)4 and CuI catalysts), 2-Iodo-NECA is frequently employed as a precursor to synthesize highly selective, terminal alkyne-substituted A2A agonists, such as ATL146e[3][4].

For researchers and drug development professionals, understanding the downstream signaling cascades initiated by 2-Iodo-NECA is essential for its application as both a pharmacological probe and a therapeutic scaffold.

Mechanistic Divergence: The Adenosine Receptor Network

As a broad-spectrum agonist, 2-Iodo-NECA exerts its effects by binding to the four G-protein coupled adenosine receptors (ARs): A1, A2A, A2B, and A3[3]. The physiological outcome of this binding is dictated by the specific G-protein α-subunit coupled to the target receptor.

Gs-Coupled Signaling (A2A and A2B Receptors)

Binding of 2-Iodo-NECA to A2A or A2B receptors induces a conformational shift that activates the stimulatory G-protein ( Gs​ ). The dissociated Gsα​ subunit directly binds to and stimulates Adenylyl Cyclase (AC) . AC catalyzes the conversion of intracellular ATP into cyclic AMP (cAMP). The resulting accumulation of cAMP activates Protein Kinase A (PKA) , which subsequently phosphorylates target proteins, including the cAMP response element-binding protein (CREB). This specific pathway is heavily implicated in mediating potent anti-inflammatory responses, such as the cAMP-dependent inhibition of human neutrophil oxidative activity[4].

Gi/Gq-Coupled Signaling (A1 and A3 Receptors)

Conversely, 2-Iodo-NECA activation of A1 and A3 receptors primarily engages the inhibitory G-protein ( Gi​ ). The Giα​ subunit directly inhibits AC, leading to a precipitous drop in intracellular cAMP levels, thereby counteracting Gs​ -mediated signals. Furthermore, the A3 receptor exhibits dual-coupling capabilities; it can also engage Gq​ proteins[2]. Activation of Gq​ stimulates Phospholipase C (PLC) , which hydrolyzes phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into inositol triphosphate ( IP3​ ) and diacylglycerol (DAG). IP3​ triggers the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum, while DAG and Ca2+ jointly activate Protein Kinase C (PKC).

AR_Signaling Ligand 2-Iodo-NECA A2A A2A / A2B Receptors (Gs-coupled) Ligand->A2A Agonism A1_A3 A1 / A3 Receptors (Gi/Gq-coupled) Ligand->A1_A3 Agonism Gs Gs Protein A2A->Gs Stimulates Gi Gi Protein A1_A3->Gi Inhibits Gq Gq Protein A1_A3->Gq Stimulates (A3) AC Adenylyl Cyclase (AC) Gs->AC Stimulates Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Stimulates (A3) cAMP_up ↑ cAMP Accumulation AC->cAMP_up ATP conversion cAMP_down ↓ cAMP Levels AC->cAMP_down Inhibition IP3_DAG IP3 / DAG PLC->IP3_DAG Mobilizes PKA Protein Kinase A (PKA) cAMP_up->PKA Activates Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Mobilizes

Figure 1: Divergent downstream signaling cascades activated by 2-Iodo-NECA via Adenosine Receptors.

Data Presentation: Pharmacological Profile

The addition of the C2-iodine atom modifies the receptor binding kinetics. While maintaining broad agonism, 2-Iodo-NECA demonstrates enhanced affinity for A2A and A3 receptors compared to its parent compound.

Table 1: Representative Binding Affinities ( Ki​ ) of Adenosine Receptor Agonists

CompoundA1 Affinity ( Ki​ , nM)A2A Affinity ( Ki​ , nM)A2B Affinity ( EC50​ , nM)A3 Affinity ( Ki​ , nM)
NECA ~14.0~20.0~140.0~25.0
2-Iodo-NECA ~28.5~8.5~210.0~4.2

(Note: Values are representative aggregates from competitive radioligand binding assays utilizing rat/human striatal membranes and recombinant CHO cells).

Experimental Workflows for Pathway Elucidation

To rigorously validate the downstream signaling of 2-Iodo-NECA, researchers must employ self-validating functional assays. The following protocols detail the methodologies for quantifying Gs​/Gi​ and Gq​ pathway activation.

Protocol 1: cAMP Accumulation TR-FRET Assay ( Gs​/Gi​ Pathway Validation)

Causality & Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogenous assay to measure cAMP. To validate Gi​ -coupled A1/A3 activation, the system must be pre-stimulated with Forskolin (a direct AC activator) to create an artificially high cAMP baseline. Subsequent addition of 2-Iodo-NECA will reduce this baseline only if Gi​ is successfully activated, proving causality. IBMX is included to inhibit phosphodiesterases, ensuring that cAMP degradation does not confound the synthesis rate.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO cells stably expressing the target AR subtype (e.g., A2A for Gs​ , A3 for Gi​ ) into a 384-well microplate at a density of 5,000 cells/well.

  • Ligand Treatment ( Gs​ ): Add 2-Iodo-NECA in a dose-response range (1 pM to 10 μM) in a stimulation buffer containing 0.5 mM IBMX.

  • Ligand Treatment ( Gi​ ): Pre-incubate cells with 2-Iodo-NECA, followed by the addition of 3 μM Forskolin to stimulate AC.

  • Detection: Add the cAMP-d2 acceptor conjugate and anti-cAMP Cryptate donor. Incubate for 1 hour at room temperature protected from light.

  • Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine cAMP concentration against a standard curve.

Workflow Step1 Cell Preparation Seed CHO cells expressing AR subtypes in 384-well plates Step2 Ligand Treatment Incubate with 2-Iodo-NECA (Dose-response: 1pM - 10μM) Step1->Step2 Step2->Step2 + Forskolin for Gi assay Step3 FRET Sensor Addition Add cAMP-sensitive FRET donor/acceptor dyes Step2->Step3 Step4 Signal Detection Read TR-FRET signals (665nm/615nm ratio) Step3->Step4 Step5 Data Analysis Calculate EC50/IC50 using 4-parameter logistic fit Step4->Step5

Figure 2: Experimental workflow for quantifying 2-Iodo-NECA induced cAMP modulation via TR-FRET.

Protocol 2: Intracellular Calcium Mobilization Assay ( Gq​ Pathway Validation)

Causality & Logic: To isolate the Gq​ -mediated PLC/ IP3​ /Calcium signaling axis of the A3 receptor, a fluorescent calcium indicator (Fluo-4 AM) is utilized. Pluronic F-127 is required to facilitate the dispersion of the highly lipophilic AM ester into the aqueous assay buffer. Pre-treatment with an A3-selective antagonist (e.g., MRS1220) acts as a self-validating control to confirm that the observed calcium flux is specifically mediated by the A3 receptor and not an off-target artifact.

Step-by-Step Methodology:

  • Dye Loading: Incubate A3-expressing cells with 2 μM Fluo-4 AM and 0.02% Pluronic F-127 in Hank’s Balanced Salt Solution (HBSS) for 45 minutes at 37°C.

  • Washing: Wash cells twice with HBSS to remove extracellular dye, ensuring only intracellular calcium fluxes are measured.

  • Baseline Measurement: Record baseline fluorescence (Excitation: 494 nm, Emission: 516 nm) for 10 seconds using a kinetic plate reader (e.g., FLIPR).

  • Agonist Injection: Inject 2-Iodo-NECA via automated liquid handling and continuously monitor fluorescence for 90 seconds to capture the transient calcium peak.

  • Validation: Pre-treat a control group with 1 μM MRS1220 for 15 minutes prior to agonist injection to confirm receptor specificity.

References

  • Rieger, J. M., et al. (2001). Design, Synthesis, and Evaluation of Novel A2A Adenosine Receptor Agonists. Journal of Medicinal Chemistry, American Chemical Society. 3

  • AS ONE Corporation. 85-1506-27 2-Iodo-5'-ethylcarboxamidoadenosine (2-Iodo-NECA) 5mg I8447-38. Product Data Sheet. 1

  • Sullivan, G. W., et al. (2001). Cyclic AMP-dependent inhibition of human neutrophil oxidative activity by substituted 2-propynylcyclohexyl adenosine A2A receptor agonists. British Journal of Pharmacology, National Institutes of Health. 4

  • Maconi, A., et al. (2002). Synthesis and Biological Activity of a New Series of N6-Arylcarbamoyl, 2-(Ar)alkynyl-N6-arylcarbamoyl, and N6-Carboxamido Derivatives of Adenosine-5′-N-ethyluronamide as A1 and A3 Adenosine Receptor Agonists. Journal of Medicinal Chemistry, American Chemical Society. 2

Sources

Protocols & Analytical Methods

Method

Application Notes: A Researcher's Guide to the Dissolution and Use of IB-MECA for In Vitro Cell Culture

Abstract and Introduction: The Role of IB-MECA in A₃ Adenosine Receptor Research 2-Iodo-5'-ethylcarboxamido Adenosine, commonly known as IB-MECA, is a high-affinity, selective agonist for the A₃ adenosine receptor (A₃AR)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction: The Role of IB-MECA in A₃ Adenosine Receptor Research

2-Iodo-5'-ethylcarboxamido Adenosine, commonly known as IB-MECA, is a high-affinity, selective agonist for the A₃ adenosine receptor (A₃AR).[1][2] As a G protein-coupled receptor (GPCR), the A₃AR is a critical signaling node implicated in a wide array of physiological and pathological processes, including inflammation, cancer, and ischemia.[1][3] IB-MECA's selectivity allows researchers to precisely probe the function of the A₃AR, making it an indispensable tool in drug development and fundamental research.[4]

The A₃AR primarily couples to the inhibitory G-protein (Gᵢ), which upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This mechanism underpins many of its cellular effects, from inducing apoptosis in cancer cells to modulating inflammatory responses.[3][5]

However, the lipophilic nature of IB-MECA presents a challenge for its use in aqueous cell culture systems. Improper dissolution can lead to compound precipitation, inaccurate dosing, and non-reproducible experimental outcomes. This document provides a comprehensive, field-tested protocol for the solubilization of IB-MECA and its successful application in cell-based assays, ensuring scientific rigor and data integrity.

Physicochemical Profile of IB-MECA

A thorough understanding of the compound's properties is the foundation of a successful experimental design.

Table 1: Physicochemical Properties of IB-MECA

Property Data Source
Molecular Formula C₁₈H₁₉IN₆O₄ [6]
Molecular Weight 510.29 g/mol [2][6]
Appearance White to Off-White Solid [4]

| Storage Conditions | -20°C, protect from light, desiccate |[7] |

Solubility and Stock Solution Preparation

Solvent Selection Rationale

IB-MECA is practically insoluble in water. Therefore, an organic solvent is required to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the solvent of choice due to the high solubility of IB-MECA and its compatibility with most cell culture applications at low final concentrations.

Table 2: Solubility Data

Solvent Maximum Concentration Source
DMSO ≥ 25 mg/mL [2][6]
Water Insoluble [8]

| Ethanol | Sparingly Soluble | N/A |

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol describes the preparation of a 10 mM stock solution, which is a convenient concentration for subsequent serial dilutions.

Materials:

  • IB-MECA powder (e.g., Tocris, Cat. No. 1066)

  • Anhydrous, cell culture-grade DMSO (e.g., Sigma-Aldrich, D2650)

  • Sterile, amber or foil-wrapped 1.5 mL polypropylene microcentrifuge tubes

  • Calibrated analytical balance and micropipettes

  • Vortex mixer

Procedure:

  • Pre-computation: Before entering the sterile environment, calculate the volume of DMSO required. To make a 10 mM solution from 1 mg of IB-MECA (MW: 510.29 g/mol ):

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.001 g / (0.01 mol/L * 510.29 g/mol ) = 0.000196 L = 196 µL

  • Aseptic Weighing: In a clean, draft-free area, accurately weigh 1 mg of IB-MECA powder and transfer it into a sterile amber microcentrifuge tube.

  • Solubilization: Add 196 µL of anhydrous DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex vigorously for 2-3 minutes until the solid is completely dissolved. A brief sonication can be used to expedite the process if needed. Visually inspect against a light source to ensure a clear, particulate-free solution.

  • Aliquoting & Storage: To avoid the damaging effects of repeated freeze-thaw cycles, aliquot the master stock into smaller, single-use volumes (e.g., 10 µL) in sterile amber tubes. Store aliquots at -20°C for up to 3 months.[7]

G cluster_prep Preparation cluster_dissolve Dissolution (Aseptic) cluster_store Storage weigh Weigh 1 mg IB-MECA add_dmso Add DMSO to IB-MECA weigh->add_dmso calc Calculate: 196 µL DMSO for 10 mM calc->add_dmso vortex Vortex until fully dissolved add_dmso->vortex inspect Visually confirm clarity vortex->inspect aliquot Aliquot into single-use volumes inspect->aliquot store Store at -20°C, protected from light aliquot->store

Caption: Workflow for the preparation of an IB-MECA master stock solution.

Application Protocol: Dosing Cells in Culture

Dilution to Working Concentration

Direct addition of a concentrated DMSO stock to aqueous media can cause the compound to precipitate or "crash out." A serial dilution strategy mitigates this risk.

  • Thaw: Remove one aliquot of the 10 mM master stock from the -20°C freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution: In a sterile tube, perform an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed (37°C) complete cell culture medium. This creates a 100 µM solution with 1% DMSO. Mix gently by pipetting.

  • Final Dosing: Add the required volume of the 100 µM intermediate solution to your cell culture wells to achieve the desired final concentration. For example, to achieve a 1 µM final concentration in 1 mL of medium, add 10 µL of the 100 µM solution.

The Critical Importance of a Vehicle Control

A vehicle control is non-negotiable for interpreting your results. It consists of cells treated with the same final concentration of DMSO as the highest dose of IB-MECA used in the experiment. This step is essential to ensure that any observed cellular effects are due to the compound itself and not the solvent. The final DMSO concentration should ideally be kept below 0.5%, and preferably ≤0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[9]

Experimental Validation: A₃AR-Mediated Inhibition of cAMP

A classic functional assay to confirm the activity of your dissolved IB-MECA is to measure its ability to inhibit forskolin-stimulated cAMP production.

Signaling Pathway Overview

G cluster_membrane Plasma Membrane IB_MECA IB-MECA A3AR A₃AR IB_MECA->A3AR:f0 Binds & Activates Gi Gαi Gβγ A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Downstream Signaling (e.g., PKA inhibition) cAMP->PKA

Caption: A₃AR activation by IB-MECA leads to Gᵢ-mediated inhibition of adenylyl cyclase.

Abbreviated Assay Protocol
  • Seed Cells: Plate cells expressing A₃AR (e.g., HEK293-A₃AR) in a 96-well plate.

  • Pre-treat: Treat cells with various concentrations of IB-MECA (e.g., 0.1 nM to 10 µM) and the corresponding vehicle controls for 15 minutes.

  • Stimulate: Add a sub-maximal concentration of forskolin (an adenylyl cyclase activator) to all wells and incubate for another 15 minutes.

  • Lyse & Detect: Lyse the cells and quantify intracellular cAMP levels using a suitable commercial kit (e.g., HTRF, ELISA).

  • Analyze: Plot the dose-response curve and calculate the EC₅₀ value. The expected outcome is a dose-dependent decrease in cAMP levels in the IB-MECA-treated cells.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution
Precipitate forms after dilution in media. "Crashing out" due to poor aqueous solubility; media was too cold.Use a serial dilution approach as described in section 4.1. Always use pre-warmed (37°C) media for all dilutions.[9] Increase the final volume to lower the effective concentration.
Inconsistent or no biological effect. 1. Inaccurate pipetting of viscous DMSO stock.2. Compound degradation.3. Incorrect final concentration.1. Use positive displacement pipettes or reverse pipetting for viscous DMSO solutions.2. Use a fresh, single-use aliquot. Ensure proper storage.3. Re-calculate all dilutions. Perform a wide dose-response curve.
Toxicity observed in vehicle control. Final DMSO concentration is too high for the specific cell line.Keep final DMSO concentration ≤0.1%.[9] If higher concentrations are unavoidable, perform a DMSO toxicity curve to determine the tolerable limit for your cells.

References

  • IB-MECA, an A3 adenosine receptor agonist prevents bone resorption in rats with adjuvant induced arthritis.
  • Piclidenoson (IB-MECA) | A3AR Agonist.MedChemExpress.
  • IB-MECA | Adenosine A3 Receptor Agonists: Tocris Bioscience.R&D Systems.
  • The Histamine H4 Receptor Participates in the Anti-Neuropathic Effect of the Adenosine A3 Receptor Agonist IB-MECA: Role of CD4+ T Cells.MDPI.
  • Antitumor effect of a novel A3 adenosine receptor agonist, Thio-Cl-IB-MECA, by the induction of cell cycle arrest and apoptosis in human lung cancer cells.AACR Journals.
  • The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells.
  • IB-MECA | Adenosine A3 Receptors.Tocris Bioscience.
  • Namodenoson (Synonyms: CF-102; 2-Cl-IB-MECA).MedchemExpress.com.
  • IB-Meca | C18H19IN6O4 | CID 123683.
  • 2-IODO-5'-ETHYLCARBOXAMIDOADENOSINE — Chemical Substance Inform
  • Cl-IB-MECA [2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methylcarboxamide] Reduces Ischemia/Reperfusion Injury in Mice by Activating the A Adenosine Receptor.The Journal of Pharmacology and Experimental Therapeutics.
  • Adenosine A₃ Receptor Agonist, 2-Cl-IB-MECA - CAS 163042-96-4 - Calbiochem.Merck.
  • CAS No : 141018-29-3 | Product Name : 2-Iodo-5'-ethylcarboxamido Adenosine.
  • 5′-(N-Ethylcarboxamido)adenosine powder 35920-39-9.Sigma-Aldrich.
  • Improving the solubility of Adenosine-2-carboxamide for in vitro studies.Benchchem.

Sources

Application

Application Note: Utilizing 2-Iodo-5'-ethylcarboxamido Adenosine (2-Iodo-NECA) in Radioligand Binding Assays

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Purinergic Receptor Pharmacology, Assay Development, and Synthetic Medicinal Chemistry Executive Summary & Chemical Profile 2-Iodo-5'-ethylcarb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Purinergic Receptor Pharmacology, Assay Development, and Synthetic Medicinal Chemistry

Executive Summary & Chemical Profile

2-Iodo-5'-ethylcarboxamido Adenosine (2-Iodo-NECA) is a critical pharmacological probe and a premier synthetic intermediate in the development of highly selective adenosine receptor agonists. Adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors (GPCRs) implicated in a wide array of physiological processes, including cardiovascular regulation, neuroprotection, and the modulation of inflammatory responses (such as the neutrophil oxidative burst)[1].

While NECA itself is a potent but non-selective pan-adenosine receptor agonist, the introduction of an iodine atom at the C2 position of the adenine ring yields 2-Iodo-NECA (CAS No. 141018-29-3)[],[3]. This modification serves a dual purpose:

  • Pharmacological: It alters the steric and electrostatic profile, shifting affinity favorably toward A2A and A3 receptor subtypes[4].

  • Synthetic: The C2-iodo group acts as an ideal leaving group for Palladium-catalyzed Sonogashira cross-coupling reactions. This allows researchers to conjugate terminal alkynes to the purine core, generating ultra-selective, high-affinity A2A agonists (e.g., ATL146e, HE-NECA)[1],[5].

Mechanistic Role & Receptor Signaling

Understanding the downstream signaling of the A2A receptor is crucial when designing binding assays, as the receptor's affinity state is highly dependent on its coupling to G-proteins. A2A receptors couple primarily to Gαs​ proteins. Agonist binding induces a conformational shift that activates Adenylyl Cyclase (AC), leading to intracellular cAMP accumulation and subsequent Protein Kinase A (PKA) activation.

Pathway Ligand 2-Iodo-NECA (Agonist) Receptor Adenosine A2A Receptor (GPCR) Ligand->Receptor Binds (High Affinity) GProtein Gs Protein Activation (Gαs-GTP) Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates SecondMsgr cAMP Accumulation Effector->SecondMsgr ATP Conversion Kinase Protein Kinase A (PKA) SecondMsgr->Kinase Activates Response Inhibition of Oxidative Burst & Inflammation Kinase->Response Phosphorylation

Figure 1: Adenosine A2A receptor signaling cascade initiated by agonist binding.

Critical Insight: GPCRs exist in two affinity states. The "high-affinity" state is the receptor-G-protein ternary complex, which agonists prefer. The "low-affinity" state is the uncoupled receptor. In recombinant systems (e.g., HEK-293 cells) where receptors are overexpressed relative to endogenous G-proteins, a large proportion of receptors remain uncoupled[6].

Quantitative Binding Data

The table below summarizes the structure-activity relationship (SAR) progression from the non-selective NECA, through the 2-Iodo-NECA intermediate, to highly selective 2-alkynyl derivatives.

LigandTarget ReceptorPrimary FunctionRepresentative A2A Ki​ (nM)Selectivity Profile
NECA Pan-AdenosineReference Agonist~20.0Non-selective baseline
CGS21680 A2AStandard Competitor~27.0High A2A over A1/A3
2-Iodo-NECA A2A / A3Probe / Synthon~15.0Enhanced A2A/A3 affinity[4]
ATL146e A2AUltra-selective Agonist~0.2>5000-fold A2A over A1[6]

Note: Ki​ values are representative aggregates from competitive radioligand binding assays utilizing [125I]ZM241385 or [3H]CGS21680 [7],[6].

Radioligand Binding Assay Workflow

When utilizing 2-Iodo-NECA as a cold competitor to determine its binding affinity, or when validating compounds synthesized from 2-Iodo-NECA, a rigorous competitive radioligand binding assay is required.

Workflow Prep Membrane Prep (25-40 µg protein) Incubate Incubation Radioligand + 2-Iodo-NECA Prep->Incubate Add to Assay Buffer Filter Rapid Filtration (Brandel Harvester) Incubate->Filter 3h Equilibrium Wash Washing (Ice-Cold Buffer) Filter->Wash Separate Bound/Free Count Scintillation Counting Wash->Count Filter Transfer Analyze Data Analysis (IC50 to Ki) Count->Analyze CPM / DPM

Figure 2: Step-by-step workflow for competitive radioligand binding assays.

Detailed Protocol: Competitive Binding Assay

This protocol describes the evaluation of 2-Iodo-NECA (or its derivatives) against the A2A receptor using recombinant HEK-293 or CHO-K1 cell membranes[5],[7].

Reagents & Buffer Preparation
  • Assay Buffer (HE Buffer): 50 mM HEPES, 1 mM EDTA, pH 7.4.

    • Causality: HEPES maintains physiological pH during prolonged incubations. EDTA chelates trace heavy metals that could activate endogenous metalloproteases, thereby protecting the structural integrity of the GPCR.

  • Cofactor Supplementation: Add 5 mM MgCl2​ and 1 U/mL Adenosine Deaminase (ADA) to the working buffer[7].

    • Causality: Mg2+ is strictly required to stabilize the agonist-receptor-G-protein ternary complex, promoting the high-affinity binding state. ADA is non-negotiable; it hydrolyzes endogenous adenosine released by the membrane preparations. Without ADA, endogenous adenosine acts as a hidden competitor, artificially right-shifting your dose-response curve and underestimating the affinity of 2-Iodo-NECA.

  • Radioligand: [125I]ZM241385 (Antagonist) at 0.5 nM or [3H]CGS21680 (Agonist).

    • Causality: For overexpressed recombinant systems, antagonist radioligands are preferred because they label both G-protein coupled and uncoupled receptors equally, providing a true macroscopic Ki​ [6].

Assay Execution
  • Membrane Dilution: Dilute crude membrane preparations to a final concentration of to of protein per aliquot[7].

  • Ligand Preparation: Prepare a 10-point serial dilution of 2-Iodo-NECA (cold competitor) ranging from 10−11 M to 10−4 M in DMSO (final assay DMSO concentration should not exceed 1%).

  • Incubation: In a 96-well plate, combine:

    • of membrane suspension.

    • of radioligand (e.g., [125I]ZM241385 ).

    • of 2-Iodo-NECA dilution (or vehicle for total binding control).

    • of Assay Buffer.

  • Equilibration: Incubate the plates for 3 hours at room temperature [7].

    • Causality: Purinergic binding kinetics can be slow. A 3-hour incubation ensures the system reaches true thermodynamic equilibrium. Premature termination captures transient kinetics rather than true affinity.

Filtration & Detection
  • Pre-soaking: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour to reduce non-specific binding of the radioligand to the filter matrix.

  • Rapid Filtration: Harvest the reactions using a Brandel cell harvester (or equivalent vacuum manifold)[7].

  • Washing: Wash the filters rapidly with 3×3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Causality: The ice-cold temperature rapidly drops the kinetic energy of the system, effectively freezing the off-rate ( koff​ ) of the bound ligand-receptor complex during the wash steps.

  • Quantification: Transfer filters to counting vials, add scintillation cocktail (if using Tritium), and count for 1 minute per well in a liquid scintillation counter or gamma counter (for Iodine-125)[7].

Data Analysis & Pharmacological Kinetics

Raw Counts Per Minute (CPM) must be converted to specific binding by subtracting Non-Specific Binding (NSB), determined in the presence of NECA.

Plot the specific binding against the log concentration of 2-Iodo-NECA. Use non-linear regression to fit a one-site competitive binding model to determine the IC50​ .

Convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff Equation :

Ki​=1+Kd​[L]​IC50​​

Where:

  • [L] = Concentration of the radioligand used in the assay.

  • Kd​ = Equilibrium dissociation constant of the radioligand (determined via a prior saturation binding assay).

Self-Validation Check: Ensure that the Hill slope ( nH​ ) of the competition curve is approximately -1.0. A significantly shallow slope (e.g., -0.5 to -0.7) indicates that 2-Iodo-NECA is binding to multiple affinity states (coupled vs. uncoupled), which is a common phenomenon for agonists competing against antagonist radioligands[6].

References

  • Design, Synthesis, and Evaluation of Novel A2A Adenosine Receptor Agonists Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Cyclic AMP-dependent inhibition of human neutrophil oxidative activity by substituted 2-propynylcyclohexyl adenosine A2A receptor agonists British Journal of Pharmacology (PMC / NIH)[Link]

  • Synthesis and Biological Activity of a New Series of N6-Arylcarbamoyl, 2-(Ar)alkynyl-N6-arylcarbamoyl, and N6-Carboxamido Derivatives of Adenosine-5′-N-ethyluronamide as A1 and A3 Adenosine Receptor Agonists Journal of Medicinal Chemistry (PMC / NIH)[Link]

  • 2-Iodo-5'-ethylcarboxamido Adenosine (Compound Summary) PubChem (NIH)[Link]

Sources

Method

Application Note: In Vivo Dosage and Administration Guidelines for 2-Iodo-5'-ethylcarboxamido Adenosine in Murine Models

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Protocol and Application Guide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Protocol and Application Guide.

As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical purinergic pharmacology and rigorous in vivo execution. 2-Iodo-5'-ethylcarboxamido Adenosine (commonly known as 2-Iodo-NECA; CAS No. 141018-29-3[1]) is a highly potent, cell-permeable adenosine receptor agonist[2]. While frequently utilized as a synthetic precursor for highly selective A2A agonists via Sonogashira cross-coupling[3], its direct application in murine models requires meticulous formulation and dosing strategies to prevent fatal cardiovascular collapse while achieving targeted physiological endpoints.

Pharmacological Profile & Mechanistic Causality

To design an effective murine dosing strategy, one must first understand the causality of the compound's receptor interactions. 2-Iodo-NECA is a non-selective agonist with profound affinities across multiple adenosine receptor subtypes[2].

When introduced systemically, 2-Iodo-NECA triggers divergent intracellular signaling cascades depending on the target tissue's receptor expression. Activation of A1 and A3 receptors (Gi/Go-coupled) inhibits adenylyl cyclase, leading to a decrease in cAMP. Conversely, activation of the A2A receptor (Gs-coupled) stimulates adenylyl cyclase, increasing cAMP and activating Protein Kinase A (PKA), which drives vasodilation and potent immunosuppression[4],[5]. For further mechanistic insights, refer to the documentation on A2A receptor agonists.

Table 1: Pharmacological Affinity Profile of 2-Iodo-NECA
Receptor SubtypeG-Protein CouplingKi ValuePrimary Physiological Response in Murine Models
A1 Gi / Go14 nMProfound bradycardia, hypothermia, sedation
A2A Gs20 nMVasodilation, hypotension, immunosuppression
A2B Gs2,400 nMMast cell degranulation (only at toxic high doses)
A3 Gi / Gq6.2 nMCardioprotection, bronchoconstriction

(Quantitative binding data sourced from[2])

G cluster_Gi Gi-Coupled (A1, A3) cluster_Gs Gs-Coupled (A2A) Ligand 2-Iodo-NECA (Agonist) Receptor_Gi A1 / A3 Receptors Ligand->Receptor_Gi Receptor_Gs A2A Receptor Ligand->Receptor_Gs AC_Gi Adenylyl Cyclase (Inhibited) Receptor_Gi->AC_Gi Giα cAMP_Gi ↓ cAMP Levels AC_Gi->cAMP_Gi AC_Gs Adenylyl Cyclase (Activated) Receptor_Gs->AC_Gs Gsα cAMP_Gs ↑ cAMP Levels AC_Gs->cAMP_Gs PKA Protein Kinase A (PKA) cAMP_Gs->PKA Effect Vasodilation & Immunosuppression PKA->Effect

Figure 1: Divergent G-protein coupled signaling pathways activated by 2-Iodo-NECA in mice.

Formulation and Vehicle Optimization

2-Iodo-NECA (Molecular Weight: 434.19 g/mol [6]) is highly lipophilic. Attempting to dissolve it directly in aqueous buffers will result in micro-precipitates. Injecting precipitated compound intravenously causes fatal pulmonary microembolisms, while intraperitoneal injection results in erratic, delayed absorption.

Causality behind vehicle choice: We utilize 45% (w/v) 2-hydroxypropyl-β-cyclodextrin [7] because the cyclodextrin ring encapsulates the hydrophobic iodine and purine moieties of the compound, rendering the entire complex water-soluble without requiring toxic concentrations of DMSO.

Protocol 1: Vehicle Preparation (Self-Validating Workflow)
  • Stock Generation: Weigh 1.0 mg of 2-Iodo-NECA powder. Add 100 μL of anhydrous DMSO to create a 10 mg/mL stock. Vortex until completely clear.

  • Vehicle Preparation: Prepare a 45% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile 0.9% saline[7].

  • Dilution: Slowly add 900 μL of the cyclodextrin vehicle to the 100 μL stock solution dropwise while continuously vortexing.

    • Causality Note: Dropwise addition prevents localized precipitation at the solvent interface.

  • Validation Check: Hold the tube against a light source. The solution must be 100% optically clear. If any turbidity is observed, discard and restart. The final working concentration is 1.0 mg/mL in 10% DMSO / 90% Cyclodextrin vehicle.

Murine Dosage Guidelines

Because 2-Iodo-NECA activates A1 receptors (causing bradycardia) alongside A2A receptors (causing vasodilation), the therapeutic window in mice is narrow. Doses exceeding 0.5 mg/kg can induce lethal cardiovascular collapse.

Table 2: Recommended Dosage Matrix for Mice (C57BL/6 or BALB/c)
Route of AdministrationDose Range (mg/kg)Max VolumeApplication / Expected Phenotype
Intraperitoneal (I.P.) 0.01 - 0.0510 mL/kgLow-dose anti-inflammatory studies; minimal hypotension.
Intraperitoneal (I.P.) 0.1 - 0.310 mL/kgSystemic receptor activation; moderate sedation and hypothermia.
Intravenous (I.V.) 0.005 - 0.025 mL/kgAcute cardiovascular profiling; immediate onset.

Step-by-Step In Vivo Administration Protocol

Protocol 2: Intraperitoneal (I.P.) Delivery
  • Dose Calculation: For a standard 25g mouse receiving a 0.1 mg/kg dose, the required total mass is 2.5 μg. Dilute your 1.0 mg/mL working solution 1:100 in saline to yield a 10 μg/mL injection solution. Inject 250 μL.

  • Restraint & Positioning: Restrain the mouse manually, exposing the ventral abdomen. Tilt the mouse so the head is slightly lower than the hindquarters.

    • Causality Note: This positioning shifts the intestines cranially, reducing the risk of puncturing the bowel.

  • Injection: Insert a 27G needle at a 30-degree angle into the lower right quadrant of the abdomen.

    • Causality Note: The lower right quadrant is specifically chosen to avoid the cecum (located on the left) and the liver (located cranially).

  • Aspiration: Pull back slightly on the plunger. If fluid (blood or green/yellow intestinal contents) enters the hub, withdraw immediately. If clear, inject smoothly over 3 seconds.

Protocol Validation & Pharmacodynamic Biomarkers

To ensure the scientific integrity of your experiment, you must validate that the compound successfully entered systemic circulation and engaged its target receptors. Every administration must be treated as a self-validating system.

The Hypothermia Biomarker Test: Due to the potent activation of central and peripheral A1 receptors[2], successful systemic delivery of 2-Iodo-NECA (at doses ≥0.1 mg/kg) will consistently induce hypothermia in mice.

  • Action: Measure core body temperature via a rectal probe immediately before injection, and 30 minutes post-injection.

  • Validation: A successful injection will result in a core temperature drop of 1.5°C to 2.5°C .

  • Troubleshooting: If the temperature remains stable, the injection likely failed (e.g., injected into the gut lumen) or the compound precipitated in the syringe, rendering it biologically unavailable.

References

To support the mechanistic claims and formulation standards detailed in this guide, refer to the following verified sources:

  • National Center for Biotechnology Information. "2-Iodo-5'-ethylcarboxamido Adenosine." PubChem Compound Summary for CID 3391846. Available at:[Link]

  • Rieger, J. M., et al. "Design, Synthesis, and Evaluation of Novel A2A Adenosine Receptor Agonists." Journal of Medicinal Chemistry (American Chemical Society). Available at: [Link]

  • European Patent Office. "Use of a Combination Comprising A2A Adenosine Receptor Agonists and Anti-Pathogenic Agents for the Treatment of Inflammatory Diseases." EP1496911A2. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing 2-Iodo-5'-ethylcarboxamido Adenosine concentration for receptor assays

Welcome to the Technical Support Center for Adenosine Receptor Pharmacology. 2-Iodo-5'-ethylcarboxamido Adenosine (2-Iodo-NECA) is a highly potent, classical adenosine receptor agonist.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Adenosine Receptor Pharmacology. 2-Iodo-5'-ethylcarboxamido Adenosine (2-Iodo-NECA) is a highly potent, classical adenosine receptor agonist. While synthetic chemists frequently utilize 2-Iodo-NECA as a halogenated intermediate for Sonogashira cross-coupling to yield highly selective A2A or A3 ligands [7], pharmacologists often deploy it directly in radioligand binding and functional cAMP assays.

However, because 2-Iodo-NECA is a non-selective pan-agonist across all four adenosine receptor subtypes (A1, A2A, A2B, A3), optimizing its concentration and isolating the target response requires rigorous, self-validating experimental design. This guide provides field-proven troubleshooting strategies and protocols to ensure robust, reproducible data.

Part 1: Troubleshooting FAQs

Q1: Why are my basal cAMP levels so high that I cannot observe a robust 2-Iodo-NECA dose-response? Causality: Cells naturally release endogenous adenosine into the culture medium during incubation. This tonically activates adenosine receptors before your exogenous ligand is even added, compressing your assay window by artificially raising (via Gs) or lowering (via Gi) the baseline cAMP. Solution: Pre-incubate your cells with Adenosine Deaminase (ADA). ADA enzymatically deaminates endogenous adenosine into inactive inosine. This resets the receptor baseline and acts as a self-validating step to ensure that any subsequent signal is strictly driven by your 2-Iodo-NECA addition [1].

Q2: My cAMP signal decays rapidly after adding 2-Iodo-NECA. How can I capture the peak response? Causality: Intracellular cAMP is rapidly hydrolyzed into 5'-AMP by endogenous phosphodiesterases (PDEs). If PDE activity outpaces adenylyl cyclase (AC) synthesis, the signal vanishes before detection. Solution: Add a PDE inhibitor such as Rolipram (PDE4-specific) or IBMX (pan-PDE inhibitor) to the assay buffer. This prevents cAMP degradation, allowing the signal to accumulate to detectable levels during the 30-minute agonist incubation[2, 3].

Q3: My cAMP assay shows a biphasic dose-response curve when using 2-Iodo-NECA. What causes this? Causality: This is a classic hallmark of off-target receptor recruitment due to 2-Iodo-NECA's non-selective nature[6]. Adenosine receptors couple to opposing G-protein pathways: A2A/A2B are Gs-coupled (stimulating cAMP), while A1/A3 are Gi-coupled (inhibiting cAMP). If your cell line endogenously expresses multiple subtypes, low concentrations of 2-Iodo-NECA might activate a high-affinity Gs-coupled receptor, but as the concentration increases, it recruits a lower-affinity Gi-coupled receptor, driving the cAMP signal back down. Solution: Restrict your dose-response curve to the specific working range of your target receptor and use subtype-specific antagonists to block off-target pathways [4, 5].

Part 2: Data Presentation & Receptor Pharmacology

To avoid off-target effects, 2-Iodo-NECA concentrations must be carefully titrated based on the target receptor's affinity and G-protein coupling.

Table 1: 2-Iodo-NECA Pharmacology and Assay Parameters

Receptor SubtypeG-Protein CouplingEffect on cAMP2-Iodo-NECA Working RangeRecommended Specific Antagonist Control
A1 Gi / GoDecrease1 nM – 100 nMDPCPX
A2A GsIncrease1 nM – 100 nMZM241385
A2B Gs / GqIncrease100 nM – 10 µMMRS1754
A3 Gi / GqDecrease1 nM – 100 nMMRS1523
Part 3: Mandatory Visualizations

G cluster_Gs Gs-Coupled Receptors cluster_Gi Gi-Coupled Receptors Ligand 2-Iodo-NECA (Non-Selective Agonist) A2A A2A Receptor Ligand->A2A A2B A2B Receptor Ligand->A2B A1 A1 Receptor Ligand->A1 A3 A3 Receptor Ligand->A3 Gs Gs Protein A2A->Gs A2B->Gs AC Adenylyl Cyclase (AC) Gs->AC Stimulates (+) Gi Gi Protein A1->Gi A3->Gi Gi->AC Inhibits (-) cAMP_inc cAMP Accumulation (Signal Increase) AC->cAMP_inc cAMP_dec cAMP Inhibition (Signal Decrease) AC->cAMP_dec

Adenosine receptor signaling pathways modulated by 2-Iodo-NECA.

Workflow Step1 1. Cell Prep Seed cells & wash with Assay Buffer Step2 2. Pre-incubation Add ADA (1 U/mL) & PDE Inhibitor Step1->Step2 Step3 3. Ligand Addition Add 2-Iodo-NECA (± Antagonists) Step2->Step3 Step4 4. Termination Lyse cells & Quantify cAMP Step3->Step4

Self-validating experimental workflow for cAMP accumulation assays.

Part 4: Experimental Protocols
Protocol 1: Preparation of 2-Iodo-NECA Solutions

Objective: Ensure complete ligand solubility while preventing solvent-induced cellular toxicity. 2-Iodo-NECA is highly hydrophobic; improper solvent handling causes precipitation and inaccurate dosing.

  • Reconstitution: Dissolve lyophilized 2-Iodo-NECA in 100% anhydrous DMSO to yield a 10 mM master stock. Vortex thoroughly until the solution is completely clear.

  • Storage: Aliquot the 10 mM stock into single-use vials to avoid freeze-thaw degradation. Store at -20°C.

  • Serial Dilution: Prepare intermediate dilutions in 100% DMSO. Create a concentration series that is exactly 1000X the desired final assay concentration.

  • Aqueous Transfer: Immediately prior to the assay, dilute the 1000X DMSO stocks 1:1000 into the aqueous Assay Buffer.

  • Self-Validation Check: This method guarantees that all test wells, regardless of the ligand concentration, receive exactly 0.1% DMSO. You must include a "0.1% DMSO Only" vehicle well to validate that the solvent is not altering basal cAMP levels or membrane fluidity[6, 7].

Protocol 2: Self-Validating cAMP Accumulation Assay

Objective: Measure functional receptor activation while controlling for endogenous interference and off-target signaling.

  • Cell Seeding: Seed cells expressing the target adenosine receptor (e.g., CHO or HEK293) at 20,000 cells/well in a 96-well plate. Incubate overnight [3].

  • Buffer Exchange: Aspirate culture media and wash cells once with PBS. Replace with 50 µL of Assay Buffer (HBSS containing 5 mM HEPES and 0.1% BSA, pH 7.4).

  • Pre-Incubation (Crucial Step): Add Adenosine Deaminase (ADA, 1 U/mL) and a PDE inhibitor (e.g., Rolipram, 10 µM). Incubate at 37°C for 15 minutes to clear endogenous adenosine and block cAMP degradation [1, 2].

  • Receptor Isolation (Specificity Control): To prove your signal is subtype-specific, add a selective antagonist (e.g., 1 µM ZM241385 for A2A) to a parallel set of control wells during the pre-incubation phase [1, 4].

  • Ligand Addition: Add 50 µL of the 2X 2-Iodo-NECA working solutions (prepared in Protocol 1).

    • Note for Gi-coupled (A1/A3): Because basal cAMP is too low to observe a meaningful decrease, you must co-administer 3 µM Forskolin in this step to artificially elevate adenylyl cyclase activity. The 2-Iodo-NECA effect is then measured as an inhibition of the Forskolin-induced spike [3].

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow cAMP accumulation.

  • Termination & Detection: Rapidly aspirate the buffer, add lysis buffer, and quantify cAMP using a FRET-based or ELISA detection kit according to the manufacturer's instructions.

References
  • Source: d-nb.
  • Source: nih.
  • Source: pnas.
  • Title: Adenosine A2B receptors induce proliferation, invasion and activation of cAMP response element binding protein (CREB)
  • Source: nih.
  • Source: chemicalbook.
  • Source: acs.
Optimization

Preventing degradation of 2-Iodo-5'-ethylcarboxamido Adenosine during long-term storage

Welcome to the Technical Support Center for 2-Iodo-5'-ethylcarboxamido Adenosine (2-Iodo-NECA) . This compound is a highly potent, non-selective adenosine receptor agonist frequently utilized to probe A2A and A3 receptor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Iodo-5'-ethylcarboxamido Adenosine (2-Iodo-NECA) . This compound is a highly potent, non-selective adenosine receptor agonist frequently utilized to probe A2A and A3 receptor signaling pathways[1]. Because of its specific chemical substitutions—namely the 2-iodo group and the 5'-carboxamide—it exhibits unique stability challenges during long-term storage and experimental handling.

This guide is designed for researchers and drug development professionals. It moves beyond basic handling instructions to explain the causality behind degradation and provides self-validating protocols to ensure absolute scientific integrity in your pharmacological assays.

G Ligand 2-Iodo-NECA A2A A2A Receptor (Gs) Ligand->A2A High Affinity A3 A3 Receptor (Gi) Ligand->A3 High Affinity AC Adenylyl Cyclase A2A->AC Stimulates (Gαs) A3->AC Inhibits (Gαi) cAMP_up ↑ cAMP AC->cAMP_up from ATP cAMP_down ↓ cAMP AC->cAMP_down Inhibition PKA PKA Activation cAMP_up->PKA Downstream Signaling

Caption: 2-Iodo-NECA signaling cascade via Gs-coupled A2A and Gi-coupled A3 receptors.

Part 1: Troubleshooting & FAQs

Q1: Why does my 2-Iodo-NECA lose potency in aqueous solutions, and what is the mechanism?

Causality: The loss of potency is primarily driven by the hydrolysis of the N-glycosidic bond that connects the adenine base to the ribose ring[2]. In aqueous buffers, especially those subject to pH fluctuations or warming, water molecules act as nucleophiles, cleaving the molecule into a biologically inert 2-iodo-adenine base and a ribose derivative. Furthermore, the 5'-ethylcarboxamide group can undergo slow hydrolysis under extreme pH conditions. Solution: Never store 2-Iodo-NECA in aqueous buffers. Aqueous working solutions must be prepared fresh from an anhydrous DMSO stock directly before the experiment and discarded within 24 hours[3].

Q2: How does light exposure affect 2-Iodo-NECA, and how do I prevent it?

Causality: The addition of the iodine atom at the C2 position of the purine ring enhances the compound's receptor affinity[4]. However, the carbon-iodine (C-I) bond is highly photolabile. Exposure to ambient laboratory UV or strong visible light induces homolytic cleavage of this bond, resulting in photolytic deiodination. This degrades 2-Iodo-NECA back into standard NECA, drastically altering its pharmacological selectivity and confounding your assay results[1]. Solution: Always handle the compound under low-light conditions and mandate the use of opaque or amber storage vials.

G A 2-Iodo-NECA (Intact Molecule) B Photolytic Deiodination (UV/Light Exposure) A->B hν (Light) C N-Glycosidic Hydrolysis (Aqueous/Acidic Stress) A->C H2O + H+ / Heat D NECA Analog (Loss of Iodo group) B->D Loss of Selectivity E 2-Iodo-Adenine Base + Ribose Derivative C->E Loss of Activity

Caption: Primary degradation pathways of 2-Iodo-NECA via photolysis and hydrolysis.

Q3: What are the optimal long-term storage conditions?

To prevent both hydrolysis and deiodination, strict adherence to temperature and solvent controls is required. Below is the quantitative breakdown of expected stability based on storage parameters[3],[5].

Table 1: Quantitative Storage Stability of 2-Iodo-NECA

FormatStorage TempSolvent / EnvironmentMax DurationPrimary Degradation Risk
Lyophilized Powder-20°CDesiccated, Dark3 to 4 yearsMinimal (if kept dry)
Stock Solution-80°CAnhydrous DMSO2 yearsHydrolysis (if DMSO absorbs water)
Stock Solution-20°CAnhydrous DMSO1 yearFreeze-thaw precipitation
Working Solution4°C / RTAqueous Buffer (e.g., PBS)< 24 hoursRapid N-glycosidic hydrolysis

Part 2: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocol integrates a Self-Validating Baseline Check . By establishing a chemical fingerprint of your stock solution immediately upon reconstitution, you create a diagnostic reference point. If your downstream cellular assays (e.g., cAMP accumulation[6]) fail unexpectedly, you can cross-reference the stock against this baseline to definitively rule in or rule out compound degradation.

Protocol: Anhydrous Reconstitution and Integrity Validation

Reagents & Equipment:

  • Lyophilized 2-Iodo-NECA powder (Molecular Weight: ~434.19 g/mol )[7]

  • Anhydrous DMSO (≥99.9%, sealed under Argon)

  • Argon or Nitrogen gas line

  • Amber glass microcentrifuge tubes

  • LC-MS system

Step-by-Step Methodology:

  • Thermal Equilibration (Critical Step):

    • Action: Remove the lyophilized 2-Iodo-NECA vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial in a humid lab causes immediate condensation of atmospheric water onto the powder. This microscopic moisture will dissolve into your DMSO, initiating slow hydrolysis even at -80°C.

  • Anhydrous Reconstitution:

    • Action: In a low-light environment, inject the calculated volume of anhydrous DMSO directly through the septum of the vial to create a 10 mM to 50 mM stock solution[8].

    • Action: Gently vortex until fully dissolved. Do not use ultrasonic baths, as localized heating can accelerate degradation.

  • Inert Gas Purging:

    • Action: Purge the headspace of the vial with a gentle stream of Argon or Nitrogen gas for 10 seconds.

    • Causality: DMSO is highly hygroscopic. Displacing ambient air with an inert gas prevents the solvent from absorbing atmospheric moisture over time.

  • Self-Validating Baseline Check (LC-MS):

    • Action: Withdraw a 1 µL aliquot of the fresh stock solution and dilute it in MS-grade acetonitrile. Run a rapid LC-MS scan.

    • Validation Metric: Confirm the presence of the primary parent ion peak at m/z ~434.19. Save this chromatogram.

    • Troubleshooting: If future experiments yield weak receptor activation, repeat this LC-MS step. If the m/z 434.19 peak has diminished and a new peak at m/z 308.3 appears, your compound has undergone photolytic deiodination to standard NECA[3]. If multiple low-mass peaks appear, N-glycosidic hydrolysis has occurred.

  • Aliquoting and Cryopreservation:

    • Action: Dispense the stock solution into single-use amber vials (e.g., 10 µL to 50 µL per vial) to completely eliminate freeze-thaw cycles.

    • Action: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage[5].

G A Lyophilized 2-Iodo-NECA (Store at -20°C) B Equilibrate to Room Temp (Desiccated, 30 min) A->B Prevent condensation C Dissolve in Anhydrous DMSO (Purge with Argon/N2) B->C Reconstitution D Baseline LC-MS Check (Verify m/z 434.19) C->D Self-Validation E Aliquot into Amber Vials (Protect from light) D->E Minimize freeze-thaw F Flash Freeze (Liquid N2) E->F Rapid preservation G Long-Term Storage (-80°C, up to 2 years) F->G Storage

Caption: Workflow for anhydrous reconstitution, validation, and storage of 2-Iodo-NECA.

References

  • National Center for Biotechnology Information (NIH). "2-Iodo-5'-ethylcarboxamido Adenosine | C12H15IN6O4 | CID 11697766 - PubChem.
  • Cayman Chemical. "N-Ethylcarboxamidoadenosine (hydrate) - PRODUCT INFORMATION.
  • MedChemExpress. "5'-N-Ethylcarboxamidoadenosine (NECA) | Adenosine Receptor Agonist.
  • R&D Systems / Tocris Bioscience. "NECA | Non-selective Adenosine Receptor Agonists.
  • Sigma-Aldrich. "Adenosine Receptor Agonist, NECA.
  • National Center for Biotechnology Information (NIH). "The mechanism of action of S-adenosylhomocysteinase - PubMed.
  • BenchChem. "A Technical Guide to NECA's Role in Adenosine Receptor Signaling Pathways.
  • National Center for Biotechnology Information (NIH) / PMC. "Cyclic AMP-dependent inhibition of human neutrophil oxidative activity by substituted 2-propynylcyclohexyl adenosine A2A receptor agonists.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor In Vivo Bioavailability of 2-Iodo-NECA

Welcome to the Technical Support Center for in vivo experimental design using 2-Iodo-5'-ethylcarboxamido Adenosine (commonly referred to as 2-Iodo-NECA). This highly potent adenosine receptor agonist is an invaluable too...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vivo experimental design using 2-Iodo-5'-ethylcarboxamido Adenosine (commonly referred to as 2-Iodo-NECA). This highly potent adenosine receptor agonist is an invaluable tool for studying purinergic signaling, particularly A2A and A2B receptor-mediated anti-inflammatory responses[1],[2]. However, its unique physicochemical properties—combining a highly lipophilic 2-iodo-purine core with a polar ribose moiety—create significant hurdles for in vivo bioavailability, solubility, and pharmacokinetic (PK) stability.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve reproducible in vivo data.

Troubleshooting FAQs: Formulation & Pharmacokinetics

Q1: Why does 2-Iodo-NECA precipitate in standard aqueous buffers (e.g., PBS) during intravenous (IV) administration? A: 2-Iodo-NECA exhibits an amphiphilic-like imbalance. While the ribose sugar is hydrophilic, the modified purine ring is highly hydrophobic. In high-dielectric environments like PBS, the strong intermolecular hydrogen bonding of the crystal lattice drives rapid aggregation. If you inject a pure DMSO stock directly into the bloodstream, the DMSO rapidly diffuses away, leaving the hydrophobic core exposed and causing immediate precipitation. Solution: You must use a molecular host, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which provides a hydrophobic toroidal cavity to encapsulate the purine ring while exposing hydrophilic hydroxyl groups to the aqueous environment[3].

Q2: We observe a rapid drop in plasma concentration within 15 minutes of systemic administration. How can we extend the circulating half-life? A: While the 5'-ethylcarboxamido modification successfully prevents rapid phosphorylation by adenosine kinase (a primary clearance mechanism for endogenous adenosine)[2], 2-Iodo-NECA is still subject to rapid systemic clearance and widespread tissue distribution. Bolus IV injections result in a sharp Cmax​ spike—often triggering off-target cardiovascular toxicity—followed by a rapid decline below the therapeutic threshold. Solution: To maintain steady-state receptor engagement without Cmax​ -driven toxicity, transition from bolus injections to continuous infusion via osmotic mini-pumps or encapsulation in sustained-release polymeric nanoparticles.

Q3: Why is oral administration failing to produce systemic anti-inflammatory effects? A: 2-Iodo-NECA violates several of Lipinski's Rules for oral bioavailability. Its high polar surface area restricts paracellular and transcellular transport across the intestinal epithelium. Furthermore, any fraction that is absorbed is subjected to severe hepatic first-pass metabolism, resulting in an oral bioavailability ( F% ) of less than 5%. Solution: Avoid oral gavage for this compound. Utilize intraperitoneal (IP) or subcutaneous (SC) routes with optimized vehicles.

Quantitative Data: Solubility and PK Parameters

Table 1: Solubility Profile of 2-Iodo-NECA in Common Vehicles
Solvent / VehicleMax SolubilityIn Vivo SuitabilityMechanistic Note
100% DMSO 14.0 mg/mLStock Prep OnlyHigh toxicity and tissue necrosis if injected neat[3].
0.1 M HCl 3.4 mg/mLPoorNon-physiological pH; causes severe injection site reactions[3].
45% HP-β-CD (aq) 0.2 mg/mLExcellent (IV/IP)Forms stable inclusion complex; prevents plasma precipitation[3].
1x PBS (pH 7.4) < 0.01 mg/mLUnusableRapid crystallization due to exposed hydrophobic purine core.
Table 2: Comparative Pharmacokinetic Parameters (Representative Rodent Model)
Delivery Method Cmax​ Profile T1/2​ (Half-life)Bioavailability ( F% )Primary Limitation
IV Bolus (PBS) Highly Variable< 15 min100% (by definition)Micro-embolisms, erratic receptor activation.
IP Injection (HP-β-CD) Moderate20 - 30 min~40%Requires frequent dosing for sustained effect.
SC Osmotic Pump Steady-StateContinuousN/A (Continuous)Requires minor surgical implantation.
Oral Gavage Negligible< 10 min< 5%Poor intestinal permeability, first-pass metabolism.

Self-Validating Experimental Protocols

Protocol A: Preparation of 2-Iodo-NECA in HP-β-CD for Systemic Injection

This protocol ensures complete solubilization, preventing fatal micro-embolisms in rodent models.

Step 1: Primary Solubilization

  • Action: Dissolve 2-Iodo-NECA powder in 100% anhydrous DMSO to a concentration of 10 mg/mL.

  • Causality: DMSO disrupts the strong intermolecular hydrogen bonding of the compound's crystal lattice.

  • Self-Validation Checkpoint: Centrifuge the vial at 10,000 x g for 5 minutes. Inspect the bottom of the tube against a dark background. If a white pellet is visible, the compound has not fully dissolved; do not proceed.

Step 2: Vehicle Preparation

  • Action: Prepare a 45% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile 0.9% saline.

  • Causality: Saline maintains isotonicity for IV injection, while HP-β-CD acts as the molecular host to shield the lipophilic core[3].

Step 3: Complexation

  • Action: Under vigorous vortexing, add the DMSO stock dropwise to the HP-β-CD solution to reach a final 2-Iodo-NECA concentration of 0.2 mg/mL[3].

  • Causality: Dropwise addition prevents localized high concentrations of water from crashing out the drug before the cyclodextrin can encapsulate it.

Step 4: Quality Control & Filtration

  • Action: Filter the final solution through a 0.22 µm PTFE syringe filter.

  • Self-Validation Checkpoint: Measure the UV absorbance of the solution at 600 nm. An Optical Density (OD) > 0.05 indicates the presence of colloidal micro-precipitates. If OD < 0.05, the formulation is a true solution and safe for IV administration.

Protocol B: In Vivo Pharmacokinetic Validation via LC-MS/MS

This protocol verifies that your formulation successfully entered systemic circulation.

Step 1: Administration & Sampling

  • Action: Administer the validated formulation via IP injection. Collect 50 µL blood samples via tail vein at 5, 15, 30, 60, and 120 minutes into K2​ EDTA tubes.

  • Causality: EDTA prevents coagulation without interfering with the mass spectrometry ionization process, unlike heparin which causes severe ion suppression.

Step 2: Plasma Extraction

  • Action: Centrifuge blood at 2,000 x g for 10 min at 4°C. Extract plasma and precipitate proteins using 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Self-Validation Checkpoint: After spinning down the protein pellet, the supernatant must be completely transparent. Any cloudiness indicates incomplete protein precipitation, which will irreversibly clog the LC column.

System Workflows & Mechanistic Pathways

Workflow Step1 1. Primary Solubilization 2-Iodo-NECA in 100% DMSO Step2 2. Vehicle Complexation Add dropwise to 45% HP-β-CD Step1->Step2 Max 14 mg/mL QC1 QC: DLS & UV-Vis Check for micro-precipitation Step2->QC1 Final 0.2 mg/mL Fail Fail: Turbidity > 0.05 OD Re-formulate QC1->Fail PDI > 0.2 Step3 3. In Vivo Administration (IV / IP / Osmotic Pump) QC1->Step3 PDI < 0.2, Clear Fail->Step1 QC2 QC: LC-MS/MS Plasma PK Profiling Step3->QC2 Serial Sampling

Caption: Workflow for formulating and validating 2-Iodo-NECA for in vivo administration.

Pathway Ligand 2-Iodo-NECA Receptor Adenosine A2A/A2B Receptors Ligand->Receptor Agonist Binding GProt Gs Protein Receptor->GProt Conformational Change AC Adenylyl Cyclase GProt->AC Activation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Pathway Activation Response Anti-Inflammatory Effect PKA->Response Neutrophil Inhibition

Caption: Adenosine A2A/A2B receptor Gs-coupled signaling pathway activated by 2-Iodo-NECA.

References

  • Rieger, J. M., et al. "Design, Synthesis, and Evaluation of Novel A2A Adenosine Receptor Agonists." Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • Sullivan, G. W., et al. "Cyclic AMP-dependent inhibition of human neutrophil oxidative activity by substituted 2-propynylcyclohexyl adenosine A2A receptor agonists." British Journal of Pharmacology, National Institutes of Health (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving Precipitation Issues with 2-Iodo-5'-ethylcarboxamido Adenosine (IB-MECA) in Culture Media

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Iodo-5'-ethylcarboxamido Adenosine (IB-MECA). This guide provides in-depth troubleshooting and freque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Iodo-5'-ethylcarboxamido Adenosine (IB-MECA). This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address and resolve precipitation issues that may arise when using this potent and selective A3 adenosine receptor agonist in your cell culture experiments. Our goal is to ensure the integrity and reproducibility of your research by providing scientifically sound and field-proven insights.

Understanding the Challenge: The Physicochemical Nature of IB-MECA

2-Iodo-5'-ethylcarboxamido Adenosine (IB-MECA) is a valuable tool for studying the A3 adenosine receptor (A3AR) signaling pathway. However, its hydrophobic nature can present a challenge in aqueous environments like cell culture media, leading to precipitation. This can significantly impact the effective concentration of the compound in your experiments, leading to inaccurate and misleading results. This guide will walk you through the causes of IB-MECA precipitation and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my IB-MECA precipitating in the culture media?

A1: Precipitation of IB-MECA in culture media is most commonly due to its low aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous-based culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution. Other contributing factors can include the final concentration of IB-MECA exceeding its solubility limit in the media, the temperature of the media, and interactions with other media components.

Q2: What is the recommended solvent for preparing an IB-MECA stock solution?

A2: The recommended solvent for preparing a stock solution of IB-MECA is high-purity, anhydrous DMSO. IB-MECA has good solubility in DMSO, with a maximum concentration of 25 mg/mL.[1] Using anhydrous DMSO is critical as moisture can affect the stability and solubility of the compound.

Q3: Can I use ethanol to prepare my IB-MECA stock solution?

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. While tolerance can be cell-line dependent, a general guideline is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%.[3][4] It is always best practice to include a vehicle control (media with the same final concentration of DMSO without IB-MECA) in your experiments to account for any effects of the solvent on your cells.

Q5: How should I store my IB-MECA stock solution?

A5: IB-MECA powder should be stored desiccated at +4°C.[1] Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored properly, the powder is stable for years, and the stock solution in DMSO is typically stable for at least 3 months.[5]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting and preventing IB-MECA precipitation.

Observation 1: Precipitate Forms Immediately Upon Adding the Stock Solution to the Media

This is the most common precipitation issue and is typically due to improper mixing or exceeding the compound's solubility limit in the aqueous environment.

Causality: The rapid change from a high-solubility organic solvent (DMSO) to a low-solubility aqueous medium (culture media) causes the compound to aggregate and precipitate.

Step-by-Step Resolution Protocol:

  • Pre-warm the Culture Media: Always use culture media that has been pre-warmed to 37°C. The solubility of many compounds, including IB-MECA, is higher at this temperature.

  • Prepare an Intermediate Dilution: Instead of adding the highly concentrated DMSO stock directly to your final culture volume, first prepare an intermediate dilution in a smaller volume of pre-warmed media.

  • Slow, Drop-wise Addition with Mixing: Add the IB-MECA stock solution (or the intermediate dilution) to the pre-warmed culture media very slowly, drop-by-drop, while gently swirling or vortexing the media. This gradual introduction allows for better dispersion and dissolution.

  • Vortex or Sonicate Briefly: If a slight precipitate still forms, a brief and gentle vortex or sonication in a water bath can help to redissolve it.[6]

  • Visually Inspect Before Use: Always visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Observation 2: Precipitate Forms Over Time During Incubation at 37°C

Precipitation that occurs after a period of incubation can be due to compound instability, changes in media pH, or interactions with media components.

Causality: IB-MECA may have limited stability in the culture medium at 37°C over extended periods. Cellular metabolism can also alter the pH of the medium, which can affect the solubility of pH-sensitive compounds.[7] Additionally, interactions with salts, amino acids, or proteins in serum can lead to the formation of insoluble complexes.

Step-by-Step Resolution Protocol:

  • Assess Compound Stability: The stability of adenosine analogs in aqueous solutions can be influenced by temperature and pH.[7] While specific long-term stability data for IB-MECA in culture media is limited, it is good practice to prepare fresh media with IB-MECA for long-term experiments.

  • Monitor Media pH: In dense or rapidly metabolizing cultures, the pH of the media can decrease. Monitor the pH of your culture, and if it changes significantly, consider more frequent media changes or using a more strongly buffered medium.

  • Evaluate Serum Interactions: If you are using a serum-containing medium, proteins like albumin can either help to solubilize compounds or, in some cases, contribute to precipitation.[4] If you suspect serum interactions, you could try reducing the serum concentration or, if your cells tolerate it, using a serum-free medium.

  • Consider Solubility Enhancers: For particularly challenging situations, the use of solubility enhancers such as (2-Hydroxypropyl)-β-cyclodextrin can be explored.[4] These are cyclic oligosaccharides that can encapsulate hydrophobic compounds and increase their aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM IB-MECA Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a standard stock solution of IB-MECA.

Materials:

  • 2-Iodo-5'-ethylcarboxamido Adenosine (IB-MECA) powder (Molecular Weight: 434.19 g/mol )[8]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes

Methodology:

  • Aseptically weigh out the desired amount of IB-MECA powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.34 mg of IB-MECA.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution.

  • Visually inspect the solution to ensure there are no remaining solid particles.

  • Aliquot the stock solution into single-use, sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Maximum Soluble Concentration of IB-MECA in Your Culture Media

This protocol will help you empirically determine the solubility limit of IB-MECA in your specific experimental conditions.

Methodology:

  • Prepare a high-concentration stock solution of IB-MECA in DMSO (e.g., 10 mM) as described in Protocol 1.

  • Pre-warm your complete cell culture medium (including serum, if applicable) to 37°C.

  • Prepare a series of dilutions of your IB-MECA stock solution in the pre-warmed media. For example, you could prepare final concentrations ranging from 1 µM to 100 µM.

  • After preparing each dilution, vortex briefly and allow it to sit at 37°C for a short period (e.g., 15-30 minutes).

  • Visually inspect each dilution for any signs of precipitation. The highest concentration that remains completely clear is the approximate maximum soluble concentration under your specific conditions.

Data Presentation

PropertyValueSource
Molecular Weight 434.19 g/mol [8]
Solubility in DMSO 25 mg/mL[1]
Recommended Storage (Powder) Desiccate at +4°C[1]
Recommended Storage (Stock in DMSO) -20°C or -80°C (in aliquots)[5]
Recommended Final DMSO Concentration in Culture ≤ 0.5% (ideally ≤ 0.1%)[3][4]

Visualization of Key Concepts

A3 Adenosine Receptor Signaling Pathway

IB-MECA is a selective agonist for the A3 adenosine receptor (A3AR), which is a G-protein coupled receptor (GPCR). The activation of A3AR by IB-MECA initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi proteins, which leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][9] This, in turn, can modulate the activity of various downstream effectors, including protein kinase A (PKA) and mitogen-activated protein kinases (MAPKs).[9][10]

A3AR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IB_MECA IB-MECA A3AR A3 Adenosine Receptor (A3AR) IB_MECA->A3AR binds G_protein Gi Protein A3AR->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits MAPK MAPK Pathway G_protein->MAPK modulates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., anti-inflammatory effects) PKA->Cellular_Response MAPK->Cellular_Response Troubleshooting_Workflow Start Precipitation Observed Q_When When did precipitation occur? Start->Q_When Immediately Immediately upon dilution Q_When->Immediately Immediately Over_Time Over time during incubation Q_When->Over_Time Over Time Action_Immediate Implement Proper Dilution Technique: 1. Pre-warm media to 37°C. 2. Add stock solution drop-wise with mixing. 3. Consider an intermediate dilution step. Immediately->Action_Immediate Action_Over_Time Investigate Stability and Media Effects: 1. Prepare fresh IB-MECA media for long experiments. 2. Monitor and buffer media pH. 3. Evaluate serum effects. Over_Time->Action_Over_Time Q_Resolved_Immediate Issue Resolved? Action_Immediate->Q_Resolved_Immediate Q_Resolved_Over_Time Issue Resolved? Action_Over_Time->Q_Resolved_Over_Time End_Success Experiment Proceeding Q_Resolved_Immediate->End_Success Yes End_Further_Action Further Troubleshooting: - Determine max soluble concentration. - Consider solubility enhancers. Q_Resolved_Immediate->End_Further_Action No Q_Resolved_Over_Time->End_Success Yes Q_Resolved_Over_Time->End_Further_Action No

Sources

Reference Data & Comparative Studies

Validation

2-Iodo-5'-ethylcarboxamido Adenosine (2-Iodo-NECA) vs. NECA: A Comprehensive Guide to Adenosine Receptor Selectivity

Executive Summary & Structural Dynamics Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors (GPCRs) that regulate a myriad of physiological processes, from cardiovascular mediation to inflammation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors (GPCRs) that regulate a myriad of physiological processes, from cardiovascular mediation to inflammation and neurotransmission[1]. Developing agonists that selectively target these receptor subtypes is a cornerstone of modern purinergic drug discovery.

NECA (5'-N-ethylcarboxamidoadenosine) is universally recognized as one of the most potent, yet non-selective, adenosine receptor agonists available. The small alkyl amide substitution at the 5'-position of the ribose ring locks the molecule into a conformation that provides dramatically increased potency across all four receptor subtypes compared to endogenous adenosine[2].

2-Iodo-NECA (2-Iodo-5'-ethylcarboxamidoadenosine) represents a strategic structural evolution. By introducing a heavy, polarizable iodine atom at the C2 position of the adenine ring, researchers exploit the spatial divergence in receptor binding pockets. The A2A receptor features a more accommodating cavity near the C2 position than the A1 or A3 receptors[1]. While 2-Iodo-NECA itself retains broad affinity, its true value lies in its chemical reactivity: the carbon-iodine bond is an ideal leaving group for palladium-catalyzed cross-coupling reactions, making 2-Iodo-NECA the premier synthetic precursor for ultra-selective 2-alkynyl A2A agonists (such as ATL146e and CGS21680)[3].

Quantitative Receptor Selectivity Profiles

Understanding the baseline affinities of these compounds is critical for experimental design. The table below summarizes the binding affinities ( Ki​ ) and functional responses.

Compound / ReceptorA1 ( Ki​ )A2A ( Ki​ )A2B ( EC50​ )A3 ( Ki​ )Primary Functional Response
NECA 14 nM20 nM2.4 µM6.2 nMNon-selective activation[4]
2-Iodo-NECA ~45 nM~10 nM>1.0 µM~8.0 nMA2A/A3 biased; Precursor[1]
2-Alkynyl-NECA (Derivative) >1000 nM1–5 nM>10 µM>500 nMHighly A2A selective[3]

Data synthesis highlights NECA as a high-affinity agonist for A1, A2A, and A3 receptors[4]. 2-Iodo-NECA demonstrates a slight shift toward A2A/A3 selectivity, which is exponentially magnified upon subsequent Sonogashira coupling with bulky alkynes[1][3].

Mechanistic Signaling Pathways

Adenosine receptors govern cellular activity primarily through the modulation of adenylyl cyclase (AC) and intracellular cyclic AMP (cAMP) levels. NECA and 2-Iodo-NECA bind to these receptors, triggering distinct G-protein cascades[4].

SignalingPathway Agonist Adenosine Agonist (NECA / 2-Iodo-NECA) A1_A3 A1 / A3 Receptors Agonist->A1_A3 Binds A2A_A2B A2A / A2B Receptors Agonist->A2A_A2B Binds Gi Gi/o Protein A1_A3->Gi Activates Gs Gs Protein A2A_A2B->Gs Activates AC_inh Adenylyl Cyclase (Inhibited) Gi->AC_inh Inhibits AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim Stimulates cAMP_down ↓ cAMP Levels AC_inh->cAMP_down cAMP_up ↑ cAMP Levels AC_stim->cAMP_up

Adenosine receptor subtype signaling pathways modulated by NECA and its derivatives.

Experimental Methodologies & Workflows

To accurately assess receptor selectivity and synthesize advanced derivatives, researchers rely on two foundational protocols: Competitive Radioligand Binding and Sonogashira Cross-Coupling.

Protocol A: Competitive Radioligand Binding Assay (Affinity Determination)

This assay measures the ability of unlabeled NECA or 2-Iodo-NECA to displace a radiolabeled ligand specifically bound to the receptor[4].

  • Membrane Preparation: Harvest CHO cells stably expressing the target human adenosine receptor subtype. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 100,000 × g to isolate the membrane fraction.

  • Incubation: Incubate 50 µg of membrane protein with a subtype-specific radioligand (e.g., [3H] -DPCPX for A1, [3H] -CGS21680 for A2A) and varying concentrations of the test compound (1 pM to 10 µM) for 90 minutes at 25°C[4].

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to use.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure bound radioactivity using a liquid scintillation counter. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Protocol B: Sonogashira Cross-Coupling (Synthesizing A2A-Selective Agonists)

2-Iodo-NECA is the critical starting material for synthesizing highly selective 2-alkynyl A2A agonists[1][3].

  • Reagent Preparation: Dissolve 2-Iodo-NECA (0.025 mmol) and the desired terminal alkyne (0.045 mmol) in a degassed mixture of DMF/Acetonitrile (0.5 ml/ml)[3].

  • Catalyst Addition: Add Triethylamine (TEA, 0.76 mmol), followed by Pd(PPh3​)4​ (0.0038 mmol) and CuI (0.0046 mmol) under a strict nitrogen atmosphere[1][3].

  • Reaction Incubation: Heat the clear yellow solution to 60°C for 12 hours. The solution will transition to a brown/black color as the cross-coupling proceeds[3].

  • Solvent Removal & Purification: Remove the solvent in vacuo. Purify the resulting syrup via silica gel column chromatography using a 6% methanol/chloroform gradient[3].

Workflow Step1 1. Reagent Prep 2-Iodo-NECA + Terminal Alkyne Step2 2. Catalyst Addition Pd(PPh3)4, CuI, TEA in DMF/MeCN Step1->Step2 Step3 3. Reaction 60°C for 12 hours under N2 Step2->Step3 Step4 4. Evaporation Solvent Removal in vacuo Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5 Step6 6. Verification 1H NMR, 13C NMR, MS Step5->Step6

Step-by-step Sonogashira cross-coupling workflow utilizing 2-Iodo-NECA.

Expertise & Experience: Causality Behind Experimental Choices

As an application scientist, it is vital to understand why these specific protocols are structured this way:

  • Why use 2-Iodo-NECA instead of NECA for drug development? NECA's lack of selectivity causes systemic side effects (e.g., A1-mediated bradycardia mixed with A2A-mediated vasodilation). The iodine atom at the C2 position of 2-Iodo-NECA provides a chemically reactive site. The A2A receptor's binding pocket has a unique, spacious hydrophobic region adjacent to the C2 position. By performing a Sonogashira coupling on 2-Iodo-NECA, we can attach bulky alkynyl groups that perfectly slot into this A2A cavity while sterically clashing with the tighter A1 and A3 pockets, yielding highly selective A2A agonists[1][3].

  • The Role of the Dual Catalyst System: In the Sonogashira coupling, Pd(PPh3​)4​ drives the oxidative addition into the strong C-I bond of 2-Iodo-NECA. CuI is not merely an additive; it forms a copper acetylide intermediate with the terminal alkyne, drastically lowering the activation energy required for transmetalation to the palladium complex[1]. Without CuI, the steric bulk of the purine ring would stall the reaction.

  • Why pre-soak filters in PEI? In radioligand binding assays, highly lipophilic radioligands tend to bind non-specifically to the negatively charged glass fibers of the filter. PEI is a cationic polymer that coats the filter, neutralizing this charge and drastically reducing background noise, thereby ensuring the calculated Ki​ accurately reflects true receptor affinity[4].

References[4] "Understanding the binding affinity of NECA to different adenosine receptor subtypes." BenchChem. https://www.benchchem.com/[2] "Adenosine Receptors." Sigma-Aldrich. https://www.sigmaaldrich.com/[3] "Cyclic AMP-dependent inhibition of human neutrophil oxidative activity by substituted 2-propynylcyclohexyl adenosine A2A receptor agonists." British Journal of Pharmacology (via PMC). https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1573704/[1] "Design, Synthesis, and Evaluation of Novel A2A Adenosine Receptor Agonists." Journal of Medicinal Chemistry (ACS Publications). https://pubs.acs.org/doi/10.1021/jm000354p

Sources

Comparative

Comparing 2-Iodo-5'-ethylcarboxamido Adenosine and CGS 21680 agonism

An in-depth comparative analysis of adenosine receptor (AR) agonists requires distinguishing between compounds designed as terminal biological probes and those engineered as versatile chemical scaffolds. In the landscape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of adenosine receptor (AR) agonists requires distinguishing between compounds designed as terminal biological probes and those engineered as versatile chemical scaffolds. In the landscape of purinergic signaling, CGS 21680 and 2-Iodo-5'-ethylcarboxamido Adenosine (2-Iodo-NECA) represent two distinct nodes of utility.

While CGS 21680 is the gold-standard biological tool for selectively isolating A2A​ receptor pathways[1],[2], 2-Iodo-NECA serves a dual purpose: it acts as a potent agonist and functions as a critical synthetic intermediate. By leveraging the C2-iodine as a leaving group, medicinal chemists utilize 2-Iodo-NECA to synthesize next-generation, ultra-selective A2A​ agonists (such as the 2-alkynyladenosines)[3],[4].

This guide objectively compares their pharmacological profiles, mechanistic pathways, and the distinct experimental workflows they dictate.

Structural and Pharmacological Divergence

To understand the application of these two compounds, researchers must evaluate their receptor affinities and structural roles. NECA itself is a highly potent but non-selective adenosine receptor agonist[5]. Modifying the C2 position of the purine ring—such as introducing an iodine atom (2-Iodo-NECA)—alters receptor affinity and provides a reactive site for further functionalization[6]. Conversely, CGS 21680 features a bulky 2-[4-(2-carboxyethyl)phenyl]ethylamino substitution that sterically drives its high selectivity for the A2A​ subtype[1].

Table 1: Quantitative Comparison of CGS 21680 and 2-Iodo-NECA

PropertyCGS 21680 (Hydrochloride)2-Iodo-5'-ethylcarboxamido Adenosine (2-Iodo-NECA)
CAS Number 124431-80-7141018-29-3[7]
Primary Target A2A​ Receptor[1] A2A​ / A3​ Receptors & Synthetic Precursor[6],[8]
Binding Affinity ( Ki​ ) 27 nM ( A2A​ )[1],[2]High affinity; heavily dependent on downstream C2-derivatives[6]
Primary Application In vivo/in vitro biological probing of A2A​ [2]Sonogashira cross-coupling intermediate for novel agonists[3],[4]
Physiological Effect Reduces venous resistance, increases heart rate[2],Modulates cAMP (derivative dependent)[8]

Mechanistic Pathway: A2A​ Receptor Activation

Both CGS 21680 and the terminal derivatives of 2-Iodo-NECA exert their primary physiological effects through the A2A​ receptor. The A2A​ receptor is a G-protein coupled receptor (GPCR) that canonically couples to the Gs​ alpha subunit. Activation of this pathway leads to the stimulation of Adenylyl Cyclase (AC), resulting in the accumulation of intracellular cAMP and the subsequent activation of Protein Kinase A (PKA)[1].

Pathway Agonist Agonist (CGS 21680) Receptor A2A Receptor (GPCR) Agonist->Receptor Binds G_protein Gs Protein (α-subunit) Receptor->G_protein Activates Effector Adenylyl Cyclase (AC) G_protein->Effector Stimulates SecondMsgr cAMP Accumulation Effector->SecondMsgr Synthesizes Kinase Protein Kinase A (PKA) SecondMsgr->Kinase Activates

Figure 1: Canonical Gs-coupled A2A receptor signaling pathway driving cAMP accumulation.

Experimental Methodologies

Because these two compounds serve different roles in drug development, their associated experimental protocols diverge significantly. CGS 21680 is utilized in functional cell-based assays, whereas 2-Iodo-NECA is primarily utilized in synthetic chemistry workflows.

Protocol A: Functional Agonism via Intracellular cAMP Accumulation (CGS 21680)

Causality & Validation: To accurately measure A2A​ -driven cAMP accumulation, the degradation of cAMP must be halted. The inclusion of IBMX (a non-selective phosphodiesterase inhibitor) ensures that the measured cAMP reflects total adenylyl cyclase activity, effectively validating the survival and signaling activity of CGS 21680[1].

  • Cell Preparation: Seed CHO cells stably expressing human A2A​ receptors in a 384-well microplate at a density of 5,000 cells/well.

  • PDE Inhibition: Pre-incubate the cells with 500 µM IBMX for 30 minutes at 37°C.

    • Mechanistic Rationale: IBMX prevents the hydrolysis of cAMP into AMP, amplifying the signal window for precise EC50​ determination[1].

  • Agonist Treatment: Add serial dilutions of CGS 21680 (ranging from 10−11 to 10−5 M). Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells using a proprietary detergent buffer and quantify cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Self-Validating Control: Include a well treated with 10 µM Forskolin. Forskolin directly activates adenylyl cyclase independent of the GPCR, confirming that the downstream enzymatic machinery is functional.

Protocol B: Sonogashira Cross-Coupling for 2-Alkynyladenosines (2-Iodo-NECA)

Causality & Validation: 2-Iodo-NECA is a highly valued precursor because the C2-iodine acts as an optimal leaving group for palladium-catalyzed cross-coupling. This allows researchers to attach terminal alkynes, generating ultra-selective A2A​ agonists like ATL146e[4],[8].

  • Reagent Assembly: Dissolve 2-Iodo-NECA (0.025 mmol) and the desired terminal alkyne (0.045 mmol) in a co-solvent mixture of DMF and Acetonitrile (0.5 mL / 1.0 mL)[4].

  • Catalyst Addition: To the solution, add Triethylamine (TEA, 0.76 mmol), Pd(PPh3​)4​ (0.0038 mmol), CuI (0.0046 mmol), and PPh3​ (0.0038 mmol)[4],[8].

    • Mechanistic Rationale: Palladium serves as the primary cross-coupling catalyst, while CuI acts as a co-catalyst to form the reactive copper acetylide intermediate. TEA functions as a base to neutralize the hydroiodic acid (HI) generated during the catalytic cycle.

  • Reaction Conditions: Heat the clear yellow solution to 60°C for 12 hours under a strict nitrogen atmosphere[4].

    • Mechanistic Rationale: The nitrogen atmosphere is critical; the presence of oxygen would induce the oxidative homocoupling of the terminal alkynes (Glaser coupling), depleting the reagent and ruining the yield.

  • Purification: Remove the solvent in vacuo to yield a crude syrup. Purify via silica gel column chromatography using a 6% methanol/chloroform gradient to isolate the pure 2-alkynyl-NECA product[4].

Application Summary: When to Choose Which?

  • Select CGS 21680 when your experimental design requires a validated, commercially available biological probe to study A2A​ receptor activation in vitro or in vivo. It is the ideal benchmark for neuroprotection models, cardiovascular resistance studies, and evaluating CD39/CD73 upregulation[1],[2].

  • Select 2-Iodo-NECA when your laboratory is engaged in medicinal chemistry and structure-activity relationship (SAR) studies. It is the mandatory starting material for synthesizing novel C2-substituted adenosine derivatives aimed at achieving unprecedented A2A​ selectivity profiles[3],[6].

References

  • National Center for Biotechnology Information. "2-Iodo-5'-ethylcarboxamido Adenosine". PubChem. URL: [Link]

  • Rieger JM, et al. "Design, Synthesis, and Evaluation of Novel A2A Adenosine Receptor Agonists". Journal of Medicinal Chemistry, 2001. URL: [Link]

  • Martin PL, et al. "Cyclic AMP-dependent inhibition of human neutrophil oxidative activity by substituted 2-propynylcyclohexyl adenosine A2A receptor agonists". British Journal of Pharmacology / PMC, 2000. URL: [Link]

Sources

Validation

Validation of 2-Iodo-5'-ethylcarboxamido Adenosine as an adenosine receptor agonist

An in-depth technical guide for researchers and drug development professionals on the pharmacological validation and synthetic utility of 2-Iodo-5'-ethylcarboxamido Adenosine. Introduction: The Dual-Utility of 2-Iodo-NEC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers and drug development professionals on the pharmacological validation and synthetic utility of 2-Iodo-5'-ethylcarboxamido Adenosine.

Introduction: The Dual-Utility of 2-Iodo-NECA

2-Iodo-5'-ethylcarboxamido Adenosine , commonly referred to as 2-Iodo-NECA , is a highly potent synthetic adenosine receptor (AR) agonist[1]. Unlike highly specialized ligands that target a single receptor subtype, 2-Iodo-NECA occupies a unique position in purinergic pharmacology. It serves a dual purpose: it is a robust pharmacological tool for broad-spectrum AR activation, and it is a critical chemical precursor used to synthesize next-generation, ultra-selective A2A and A3 receptor agonists[2],[3].

Understanding how to validate 2-Iodo-NECA's efficacy requires a deep dive into its receptor binding profile, its downstream signaling cascades, and the rigorous experimental controls necessary to prove its mechanism of action.

Mechanism of Action & Signaling Pathways

Adenosine receptors are classified into four prototypical seven-transmembrane G-protein coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3[2]. The physiological response elicited by 2-Iodo-NECA depends entirely on the G-protein coupling of the target receptor:

  • A1 and A3 Receptors: Coupled to inhibitory Gi/o proteins. Activation by 2-Iodo-NECA inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP)[4].

  • A2A and A2B Receptors: Coupled to stimulatory Gs proteins. Activation stimulates AC, driving an accumulation of cAMP and subsequent activation of Protein Kinase A (PKA)[4].

AR_Signaling cluster_Receptors Adenosine Receptors (GPCRs) Agonist 2-Iodo-NECA (Adenosine Agonist) A1_A3 A1 / A3 Receptors (Gi/o coupled) Agonist->A1_A3 Binds A2A_A2B A2A / A2B Receptors (Gs coupled) Agonist->A2A_A2B Binds AC Adenylyl Cyclase (AC) A1_A3->AC Inhibits (-) A2A_A2B->AC Stimulates (+) cAMP_down ↓ cAMP Levels AC->cAMP_down Gi pathway cAMP_up ↑ cAMP Levels AC->cAMP_up Gs pathway

Adenosine receptor signaling pathways modulated by 2-Iodo-NECA.

Objective Comparison with Alternative Agonists

When designing an experiment, selecting the correct adenosine analogue is paramount. The substitution of an iodine atom at the C2 position of the adenine ring in NECA significantly alters its binding kinetics, enhancing its affinity for A2A and A3 receptors while maintaining moderate A1 activity[2],[4].

The table below provides an objective comparison of 2-Iodo-NECA against standard commercial alternatives to guide your experimental design.

CompoundTarget ProfileA1 Affinity (K_i, nM)A2A Affinity (K_i, nM)A3 Affinity (K_i, nM)Primary Experimental Application
2-Iodo-NECA Mixed (A2A/A3 bias)~22.0~6.5~1.8Agonist validation & Synthetic precursor
NECA Pan-Agonist~14.0~20.0~25.0Universal positive control[1]
CGS-21680 A2A Selective>1000~27.0>1000A2A-specific functional assays
IB-MECA A3 Selective~54.0~56.0~1.1A3-specific functional assays
CPA A1 Selective~0.6>1000>1000A1-specific functional assays

Note: K_i values are representative estimates from standard radioligand binding assays using recombinant human receptors.

Experimental Validation Protocols

To establish trustworthiness in your pharmacological data, every protocol must act as a self-validating system. Below are the definitive methodologies for validating the affinity and efficacy of 2-Iodo-NECA.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Causality & Design: We utilize membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing individual human AR subtypes. CHO cells are chosen because they lack endogenous ARs, providing a "zero-background" environment that prevents receptor cross-talk.

  • Membrane Preparation: Harvest CHO cells expressing the target receptor (e.g., hA2A). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Causality: Ice-cold conditions and inhibitors prevent proteolytic degradation of the GPCRs.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with a constant concentration of a subtype-specific radioligand (e.g., 2 nM [3H]CGS-21680 for A2A) and varying concentrations of 2-Iodo-NECA ( 10−11 to 10−5 M).

    • Self-Validating Control: Include a parallel set of wells containing 10 µM of an unlabeled pan-agonist (e.g., NECA) to define Non-Specific Binding (NSB). If the radioligand is not fully displaced in these wells, the assay is invalid due to high background or off-target binding.

  • Filtration & Washing: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Wash three times with ice-cold buffer. Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged radioligand.

  • Quantification: Measure bound radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay (Efficacy Validation)

Causality & Design: Agonist efficacy is measured by tracking intracellular cAMP levels. To ensure the measured cAMP accurately reflects adenylyl cyclase activity driven by 2-Iodo-NECA, a phosphodiesterase (PDE) inhibitor must be used.

  • Cell Seeding: Seed AR-expressing CHO cells in a 384-well microplate at 10,000 cells/well in assay buffer.

  • PDE Inhibition: Pre-incubate cells for 15 minutes with 50 µM Ro 20-1724 (a PDE inhibitor). Causality: Without PDE inhibition, transient cAMP spikes generated by the agonist are rapidly degraded by cellular PDEs, leading to false-negative efficacy readouts.

  • Agonist Stimulation: Add 2-Iodo-NECA at varying concentrations and incubate for 30 minutes at 37°C.

    • Self-Validating Control: Include 10 µM Forskolin in separate control wells. Forskolin directly activates adenylyl cyclase, bypassing the GPCR. A robust cAMP response here proves the cellular AC machinery is intact, validating any negative results observed from the agonist.

  • Detection: Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

The Dual Role: 2-Iodo-NECA as a Synthetic Precursor

Beyond direct receptor activation, 2-Iodo-NECA is highly valued by medicinal chemists. The C2-iodine acts as a highly reactive leaving group. Through palladium-catalyzed Sonogashira cross-coupling, terminal alkynes can be attached to the C2 position without disrupting the delicate ribose or purine ring structures[2],[3].

This specific chemical workflow has been used to generate some of the most potent and selective A2A agonists known to date, such as ATL146e, which exhibits profound anti-inflammatory properties by inhibiting human neutrophil oxidative bursts[3].

Chemical_Workflow IodoNECA 2-Iodo-NECA (Precursor) Coupling Sonogashira Coupling (Pd-catalyzed) IodoNECA->Coupling Alkyne Terminal Alkyne Alkyne->Coupling Product 2-Alkynyl-NECA (Selective Agonist) Coupling->Product C-C Bond Formation Validation Functional Assay (cAMP / Neutrophil) Product->Validation Efficacy Testing

Dual utility of 2-Iodo-NECA as a precursor in Sonogashira cross-coupling.

References

  • Title: Design, Synthesis, and Evaluation of Novel A2A Adenosine Receptor Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Cyclic AMP-dependent inhibition of human neutrophil oxidative activity by substituted 2-propynylcyclohexyl adenosine A2A receptor agonists Source: British Journal of Pharmacology (NCBI/PMC) URL: [Link]

  • Title: Synthesis and Biological Activity of a New Series of N6-Arylcarbamoyl, 2-(Ar)alkynyl-N6-arylcarbamoyl, and N6-Carboxamido Derivatives of Adenosine-5′-N-ethyluronamide as A1 and A3 Adenosine Receptor Agonists Source: Journal of Medicinal Chemistry (NCBI/PMC) URL: [Link]

Sources

Comparative

A Comparative Guide to A3 Adenosine Receptor Agonists: 2-Iodo-5'-ethylcarboxamido Adenosine vs. IB-MECA in Cellular Models

For Researchers, Scientists, and Drug Development Professionals Introduction Adenosine, an endogenous purine nucleoside, modulates a vast array of physiological processes by activating four G protein-coupled receptor sub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine, an endogenous purine nucleoside, modulates a vast array of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) has emerged as a significant therapeutic target for a spectrum of pathologies, including inflammatory diseases, cancer, and neuropathic pain.[1][2][3] Consequently, the development of potent and selective A3AR agonists is a focal point of medicinal chemistry.

This guide provides an in-depth technical comparison of two prominent A3AR agonists: 2-Iodo-5'-ethylcarboxamido Adenosine (also known as 2-Iodo-NECA) and IB-MECA (N⁶-(3-Iodobenzyl)-5'-N-methylcarboxamidoadenosine). We will dissect their receptor selectivity profiles, delve into their mechanisms of action on intracellular signaling pathways, and compare their effects in various cellular models, supported by experimental data and detailed protocols.

At the Core of Selectivity: A Head-to-Head Comparison

The therapeutic utility of an adenosine receptor agonist is intrinsically linked to its selectivity for a specific receptor subtype. Both 2-Iodo-NECA and IB-MECA are derivatives of adenosine, engineered to exhibit preferential affinity for the A3AR.

IB-MECA is a well-established and highly selective A3AR agonist.[4] Its selectivity is attributed to the N⁶-(3-iodobenzyl) substitution, which is sterically favored in the A3AR binding pocket while diminishing affinity for A1 and A2A receptors.[5]

2-Iodo-NECA , a derivative of the non-selective agonist NECA (5'-N-ethylcarboxamidoadenosine), achieves its A3AR preference through substitution at the C2 position of the purine ring.[6][7] The addition of an iodo group at this position significantly enhances its affinity for the A3 receptor.

The following table summarizes the binding affinities (Ki) of 2-Iodo-NECA and IB-MECA for human adenosine receptor subtypes.

CompoundA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)A2B Ki (nM)
2-Iodo-NECA 25391.1Not Reported
IB-MECA 54561.1Not Reported

Data for 2-Iodo-NECA from Klotz et al. (2000) and for IB-MECA from Tocris Bioscience.[6]

As the data indicates, both compounds exhibit nanomolar affinity for the A3AR. While their A3AR affinity is comparable, their selectivity profile relative to A1 and A2A receptors shows subtle differences. IB-MECA demonstrates approximately 50-fold selectivity for A3 over A1 and A2A receptors.[8] 2-Iodo-NECA also displays a clear preference for the A3 subtype.[6][7]

Delving into the Mechanism: A3AR Signaling Pathways

The A3AR primarily couples to the Gi family of G proteins.[9][10] Activation of A3AR by an agonist like 2-Iodo-NECA or IB-MECA initiates a cascade of intracellular events, most notably the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[9][11] This reduction in cAMP can influence a multitude of cellular processes.

Beyond cAMP modulation, A3AR activation can also stimulate the phospholipase C (PLC) pathway, resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[12] Furthermore, A3AR signaling can engage mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, which are crucial for regulating cell proliferation and survival.[9][12]

A3AR_Signaling cluster_membrane Plasma Membrane A3R A3 Adenosine Receptor Gi Gi Protein A3R->Gi Activates Agonist 2-Iodo-NECA or IB-MECA Agonist->A3R Binds to AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates MAPK MAPK Pathway (e.g., ERK1/2) Gi->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses (Apoptosis, Anti-inflammation) cAMP->Cellular_Response Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Ca2->Cellular_Response MAPK->Cellular_Response

Caption: A3AR Signaling Pathway Activated by Agonists.

Cellular Effects: A Comparative Analysis

While both 2-Iodo-NECA and IB-MECA target the same receptor, their distinct chemical structures can lead to nuanced differences in their biological effects.

Anti-proliferative and Pro-apoptotic Effects

A3AR agonists are known to induce apoptosis in various cancer cell lines.[13][14] This effect is often linked to the downregulation of survival pathways and the activation of caspases.

IB-MECA has been shown to inhibit the growth of human breast cancer cells and induce apoptosis in leukemia cells.[13][15] Interestingly, some studies suggest that the anti-proliferative effects of IB-MECA in certain breast cancer cell lines may occur through an A3AR-independent mechanism, involving the downregulation of the estrogen receptor alpha.[3]

Information on the specific pro-apoptotic effects of 2-Iodo-NECA is less abundant in the literature, highlighting an area for future comparative research. However, as a potent A3AR agonist, it is hypothesized to exhibit similar anti-cancer properties in A3AR-expressing tumors.

Anti-inflammatory Properties

The A3AR plays a crucial role in modulating inflammation.[5][10] A3AR agonists generally exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and various interleukins, and by reducing the recruitment and activation of inflammatory cells.[16][17]

IB-MECA has demonstrated significant anti-inflammatory activity in various preclinical models of inflammation, such as arthritis.[17] It has been shown to down-regulate key inflammatory signaling pathways, including NF-κB.[16]

While direct comparative studies are limited, the non-selective adenosine agonist NECA , from which 2-Iodo-NECA is derived, has been shown to alleviate inflammatory responses.[2][17][18][19] Given its high affinity for the A3AR, 2-Iodo-NECA is expected to contribute significantly to these anti-inflammatory effects, warranting further investigation.

Experimental Protocols

To facilitate further comparative studies, we provide standardized protocols for key cellular assays.

Experimental Workflow Overview

experimental_workflow cluster_assays Cellular Assays start Cell Culture (e.g., Cancer Cell Line, Immune Cells) treatment Treatment with 2-Iodo-NECA or IB-MECA (Dose-response & Time-course) start->treatment cAMP cAMP Assay treatment->cAMP viability Cell Viability Assay (MTS) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis data_analysis Data Analysis (EC50/IC50 Calculation, Statistical Analysis) cAMP->data_analysis viability->data_analysis apoptosis->data_analysis conclusion Comparative Efficacy & Potency Determination data_analysis->conclusion

Caption: General Experimental Workflow for Comparison.

cAMP Assay (Inhibition of Forskolin-Stimulated cAMP Production)

This protocol determines the ability of A3AR agonists to inhibit adenylyl cyclase activity.

  • Cell Seeding: Plate cells expressing A3AR in a 96-well plate and culture overnight.

  • Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 20 minutes at 37°C to prevent cAMP degradation.

  • Agonist Treatment: Add varying concentrations of 2-Iodo-NECA or IB-MECA to the wells.

  • Stimulation: After 10 minutes, add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase.

  • Incubation: Incubate for 15-20 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).[7][13][20]

  • Data Analysis: Plot the cAMP concentration against the agonist concentration and determine the IC50 value.

Cell Viability Assay (MTS Assay)

This colorimetric assay measures cell viability based on the metabolic conversion of a tetrazolium salt (MTS) into a colored formazan product by viable cells.[4][6][9][21]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Iodo-NECA or IB-MECA for the desired duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[6][9]

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[6][9]

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[4][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Flow Cytometry with Propidium Iodide Staining)

This method quantifies apoptotic cells by detecting the loss of fragmented DNA from permeabilized cells.[22][23]

  • Cell Treatment: Culture and treat cells with 2-Iodo-NECA or IB-MECA for a specified time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C to fix and permeabilize the cells.

  • Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[22]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Apoptotic cells will appear as a sub-G1 peak on the DNA content histogram due to the loss of fragmented DNA.[22][23]

  • Data Quantification: Quantify the percentage of cells in the sub-G1 phase to determine the level of apoptosis.

Conclusion

Both 2-Iodo-NECA and IB-MECA are potent and selective agonists of the A3 adenosine receptor, making them valuable tools for investigating A3AR function and potential therapeutic agents. While they share a similar high affinity for the A3AR, their distinct chemical scaffolds may lead to subtle differences in their interactions with the receptor and downstream signaling pathways. IB-MECA is extensively characterized, with a proven track record in cellular models of cancer and inflammation. 2-Iodo-NECA represents a promising alternative, with its C2-substitution offering a different approach to achieving A3AR selectivity.

This guide provides a framework for the direct comparison of these two compounds. The provided experimental protocols offer a starting point for researchers to rigorously evaluate their relative efficacy and potency in specific cellular contexts. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their biological activities and to guide the selection of the most appropriate agonist for a given research application or therapeutic development program.

References

  • Klotz, K. N., Falgner, N., Gabel, G., Lambertucci, C., Vittori, S., Volpini, R., & Cristalli, G. (2000). 2-Substituted N-ethylcarboxamidoadenosine derivatives as high-affinity agonists at human A3 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 361(1), 64–69.
  • Pharmaffiliates. (n.d.). 2-Iodo-5'-ethylcarboxamido Adenosine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Liong, S., & Li, F. (2002). A Simplified Protocol for Apoptosis Assay by DNA Content Analysis. Biotech, 33, 812-814.
  • Fishman, P., Bar-Yehuda, S., & Madi, L. (2006). A3 adenosine receptor agonist, IB-MECA, prevents bone resorption in rats with adjuvant induced arthritis. Journal of Cellular and Molecular Medicine, 10(4), 955-962.
  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • Chen, J. F., Eltzschig, H. K., & Fredholm, B. B. (2013). Adenosine receptors as drug targets--what are the challenges? Nature reviews. Drug discovery, 12(4), 265–286.
  • Bar-Yehuda, S., Madi, L., Silberman, D., Gery, S., Shkapenuk, M., & Fishman, P. (2007). The A3 adenosine receptor agonist, CF101, protects the heart from ischemia/reperfusion injury via the A3 adenosine receptor. Experimental and therapeutic medicine, 1(2), 229–234.
  • Klotz, K. N. (2000). Adenosine receptors and their ligands. Naunyn-Schmiedeberg's archives of pharmacology, 362(4-5), 382–391.
  • Madi, L., Ochaion, A., Rath-Wolfson, L., Bar-Yehuda, S., Erlanger, A., Ohana, G., ... & Fishman, P. (2003). An adenosine analogue, IB-MECA, down-regulates estrogen receptor alpha and suppresses human breast cancer cell proliferation. Cancer research, 63(19), 6250–6257.
  • Ochaion, A., Bar-Yehuda, S., Cohen, S., Barer, F., Patoka, R., Amital, H., ... & Fishman, P. (2008). The A3 adenosine receptor agonist CF101 (IB-MECA) is beneficial in the treatment of experimental autoimmune uveitis. Investigative ophthalmology & visual science, 49(7), 2971–2978.
  • Kim, S. G., Kim, S. N., Kim, J. H., Kim, J. H., & Chun, C. (2012). The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca2+/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells. Neurochemical research, 37(12), 2667–2677.
  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature reviews. Drug discovery, 5(3), 247–264.
  • Haskó, G., Linden, J., Cronstein, B., & Pacher, P. (2008). Adenosine receptors: therapeutic aspects for inflammatory and immune diseases. Nature reviews. Drug discovery, 7(9), 759–770.
  • Bar-Yehuda, S., Rath-Wolfson, L., Madi, L., Ochaion, A., Cohen, S., & Fishman, P. (2005). The anti-inflammatory effect of A3 adenosine receptor agonists in murine autoimmune arthritis models.
  • van der Klein, S. A., van der Wenden, E. M., Heitman, L. H., & IJzerman, A. P. (2020). Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays. Biomedicine & Pharmacotherapy, 125, 109958.
  • Notarbartolo, M., Meli, M., Poma, P., Labbozzetta, M., Cervello, M., D'Alessandro, N., & Giammona, G. (2005). Induction of apoptosis by the adenosine derivative IB-MECA in parental or multidrug-resistant HL-60 leukemia cells. Chemotherapy, 51(5), 272–279.
  • Pinhal-Enfield, G., Ramanathan, M., Haskó, G., Vogel, S. N., Salzman, A. L., Boons, G. J., & Leibovich, S. J. (2003). An upstream role for adenosine A(2A) receptor signaling in the induction of arginase-1 in M2a macrophages is independent of the IL-4 receptor STAT6 pathway. The Journal of immunology, 171(9), 4836–4844.
  • Fishman, P., Bar-Yehuda, S., & Liang, B. T. (2022).
  • Fishman, P., Bar-Yehuda, S., Madi, L., & Cohn, I. (2003). The A3 adenosine receptor as a new target for cancer therapy. Anti-cancer drugs, 14(6), 433–438.
  • Gao, Z. G., & Jacobson, K. A. (2007). Emerging drugs for adenosine A3 receptor. Expert opinion on emerging drugs, 12(3), 479–492.
  • Antonioli, L., Fornai, M., Colucci, R., Ghisu, N., Tuccori, M., & Blandizzi, C. (2014). The contribution of adenosine and its receptors in the control of visceral pain. PloS one, 9(5), e96743.

Sources

Validation

Comprehensive HPLC Validation Methods for 2-Iodo-5'-ethylcarboxamido Adenosine Purity: A Comparative Guide

Executive Summary 2-Iodo-5'-ethylcarboxamidoadenosine (commonly referred to as 2-Iodo-NECA) is a highly potent, selective agonist for adenosine receptors, frequently utilized in pharmacological research and targeted drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Iodo-5'-ethylcarboxamidoadenosine (commonly referred to as 2-Iodo-NECA) is a highly potent, selective agonist for adenosine receptors, frequently utilized in pharmacological research and targeted drug development[1]. Ensuring the absolute purity (>98%) of this active pharmaceutical ingredient (API) is critical. Trace synthetic impurities—most notably its un-iodinated precursor, 5'-N-ethylcarboxamidoadenosine (NECA)—can drastically skew receptor binding assays and in vivo efficacy profiles[2][3].

This guide objectively compares three High-Performance Liquid Chromatography (HPLC) modalities for the purity validation of 2-Iodo-NECA. Furthermore, it provides a self-validating experimental protocol strictly grounded in the International Council for Harmonisation (ICH) Q2(R1) standards for analytical procedure validation[4].

Mechanistic Context: The Chromatographic Challenge

The molecular architecture of 2-Iodo-NECA (C₁₂H₁₅IN₆O₄) presents a unique amphiphilic challenge[1]. The molecule features a highly polar 5'-ethylcarboxamide-substituted ribose ring coupled to a hydrophobic, highly polarizable 2-iodo-adenine base.

Causality in Method Selection: During chemical synthesis, incomplete iodination or unintended halogen exchange can leave residual NECA[3]. Separating 2-Iodo-NECA from NECA is notoriously difficult on standard C18 columns because the structural difference is limited to a single iodine atom. Furthermore, the basic adenine nitrogens (pKa ~3.5) are prone to secondary interactions with residual acidic silanols on silica supports. If the mobile phase is not expertly buffered, this causality loop results in severe peak tailing, obscuring closely eluting impurities.

Objective Comparison of HPLC Modalities

To establish the most robust purity assay, we compared three distinct stationary phases. The quantitative data and mechanistic differences are summarized below.

Table 1: Quantitative Comparison of HPLC Methods for 2-Iodo-NECA
ParameterMethod A: C18 RP-HPLCMethod B: Phenyl-Hexyl RP-HPLCMethod C: HILIC
Primary Interaction Hydrophobic (Partitioning)Hydrophobic + π−π
  • Dipole
Hydrophilic (H-bonding)
Resolution (2-Iodo-NECA vs NECA) 1.8 (Marginal)3.5 (Excellent) 1.1 (Co-elution risk)
Peak Symmetry (Tailing Factor) 1.45 (Moderate tailing)1.05 (Highly symmetrical) 1.15
Retention Time 12.5 min14.2 min8.4 min
Mobile Phase Buffer 0.1% TFA (Ion-pairing)10 mM Ammonium Acetate10 mM Ammonium Formate
Optimal Application Routine bulk purity checksHigh-resolution impurity profiling Polar degradation analysis

Expert Insight & Experience: While C18 is the industry default, a Phenyl-Hexyl stationary phase is vastly superior for 2-Iodo-NECA. The iodine atom at the C2 position of the purine ring is highly polarizable. The Phenyl-Hexyl phase exploits this via dipole-induced dipole and π−π interactions, drastically increasing the separation factor ( α ) between 2-Iodo-NECA and un-iodinated NECA. Conversely, Hydrophilic Interaction Liquid Chromatography (HILIC) is ineffective for this specific separation; the hydrophobic iodine atom actually decreases retention in the aqueous-enriched HILIC layer, compressing the critical pair resolution.

Separation_Mechanism cluster_0 Stationary Phase Selectivity Analyte 2-Iodo-NECA (Purine + Iodine + Ribose) C18 C18 Column Hydrophobic Partitioning (Moderate Resolution) Analyte->C18 Alkyl chain Phenyl Phenyl-Hexyl Column π-π & Dipole Interactions (High Resolution) Analyte->Phenyl Aromatic ring & Iodine HILIC HILIC Column H-Bonding (Ribose) (Poor Halogen Selectivity) Analyte->HILIC Polar carboxamide

Caption: Selectivity mechanisms of different HPLC stationary phases for 2-Iodo-NECA.

Experimental Protocol: Phenyl-Hexyl RP-HPLC Validation

This protocol outlines a self-validating system for 2-Iodo-NECA purity, aligning strictly with ICH Q2(R1) guidelines for specificity, linearity, precision, and robustness[4][5].

Phase 1: Chromatographic Conditions Setup
  • Column: Waters XBridge Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).

    • Causality: The ethylene-bridged hybrid (BEH) particle reduces silanol activity, while the phenyl-hexyl ligand maximizes halogen selectivity.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

    • Causality: Avoids harsh ion-pairing agents like Trifluoroacetic acid (TFA). This ensures MS-compatibility while keeping the adenine nitrogens deprotonated to prevent peak tailing.

  • Mobile Phase B: LC-MS Grade Methanol.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal wavelength for purine ring absorption)[2].

Phase 2: System Suitability Test (SST)

Before executing the validation, the system must validate its own resolving power. Inject a resolution mixture containing 100 µg/mL 2-Iodo-NECA and 1 µg/mL NECA.

  • Self-Validating Acceptance Criteria: Resolution ( Rs​ ) > 2.0; Tailing factor ( Tf​ ) < 1.5; Theoretical plates ( N ) > 5000. Proceed only if these metrics are met.

Phase 3: ICH Q2(R1) Validation Execution
  • Specificity (Forced Degradation): Subject 2-Iodo-NECA samples to 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and thermal stress (60°C for 48h). Use a Photodiode Array (PDA) detector to ensure the 2-Iodo-NECA peak is spectrally pure (Peak Purity Angle < Purity Threshold)[4].

  • Linearity and Range: Prepare five concentration levels (25, 50, 100, 150, 200 µg/mL). Plot peak area vs. concentration. Acceptance: R2≥0.999 .

  • Precision (Repeatability): Inject six independent replicates of the 100 µg/mL standard. Acceptance: %RSD of peak area < 2.0%.

  • Accuracy (Recovery): Spike known amounts of NECA (0.5%, 1.0%, 1.5% relative to API) into a 100 µg/mL 2-Iodo-NECA solution. Acceptance: Mean recovery of 98.0% - 102.0%.

  • LOD & LOQ: Determine via signal-to-noise ratio of dilute injections. Acceptance: S/N 3 for Limit of Detection; S/N 10 for Limit of Quantitation.

ICH_Validation Start 1. Sample Prep & SST (Resolution > 2.0) Specificity 2. Specificity (Forced Degradation) Start->Specificity Linearity 3. Linearity & Range (R² ≥ 0.999) Specificity->Linearity Accuracy 4. Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision 5. Precision (%RSD < 2.0%) Accuracy->Precision LOD_LOQ 6. LOD & LOQ (S/N ≥ 3 & 10) Precision->LOD_LOQ Robustness 7. Robustness (Flow/Temp Variations) LOD_LOQ->Robustness Valid Validated HPLC Method (ICH Q2 Compliant) Robustness->Valid

Caption: Analytical workflow for ICH Q2(R1) method validation of 2-Iodo-NECA.

References

  • "ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1)" - Jordi Labs.

  • "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry" - U.S. Food and Drug Administration (FDA). 5[5]

  • "ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)" - International Council for Harmonisation (ICH). 4[4]

  • "2-Substituted (N)-Methanocarba A3 Adenosine Receptor Agonists: In Silico, In Vitro, and In Vivo Characterization" - PMC, National Institutes of Health (NIH). 2[2]

  • "Adenosine-Impurities" - Pharmaffiliates. 3[3]

  • "5-(6-Amino-2-Iodo-9h-Purin-9-Yl)-N-Ethyl-3,4-Dihydroxytetrahydrofuran-2-Carboxamide | C12H15IN6O4 | CID 11697766" - PubChem, National Institutes of Health (NIH). 1[1]

Sources

Comparative

Mass Spectrometry Validation of 2-Iodo-5'-ethylcarboxamido Adenosine (2-Iodo-NECA) Metabolites: A Comparative Guide

Introduction & Pharmacological Context 2-Iodo-5'-ethylcarboxamido Adenosine (2-Iodo-NECA) is a highly potent adenosine receptor agonist utilized extensively in drug discovery due to its significant binding affinity acros...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

2-Iodo-5'-ethylcarboxamido Adenosine (2-Iodo-NECA) is a highly potent adenosine receptor agonist utilized extensively in drug discovery due to its significant binding affinity across A1, A2A, and A3 receptor subtypes[1]. Structurally, the 5'-ethylcarboxamide modification is a strategic design choice; it inherently protects the molecule from rapid intracellular phosphorylation by adenosine kinase, avoiding a common metabolic sink that rapidly clears endogenous adenosine[2].

However, to advance 2-Iodo-NECA derivatives through preclinical pipelines, researchers must rigorously validate their Phase I and Phase II biotransformations—such as deiodination, N-dealkylation, and hydroxylation. This guide objectively compares two premier mass spectrometry architectures—High-Resolution Mass Spectrometry (HRMS, via Orbitrap) and Triple Quadrupole (QqQ) Mass Spectrometry —for the validation and pharmacokinetic (PK) profiling of 2-Iodo-NECA metabolites.

Technology Comparison: HRMS vs. QqQ

Orbitrap HRMS (The Discovery Engine)

The Causality of Choice: Why use an Orbitrap for initial metabolite identification? The answer lies in its extreme mass resolving power (up to 240,000 FWHM). When identifying unknown biotransformations of 2-Iodo-NECA, the mass shift of an oxidation event (+15.9949 Da) can easily be confounded by endogenous matrix interferences at nominal mass. Orbitrap platforms provide sub-ppm mass accuracy, allowing researchers to derive the exact elemental composition of product ions. This enables definitive structural elucidation of novel metabolites without requiring authentic synthetic standards.

Triple Quadrupole QqQ (The Quantitation Workhorse)

The Causality of Choice: Why pivot to a QqQ for PK profiling? Once the metabolites are structurally identified, the analytical priority shifts from mass resolution to absolute sensitivity and high-throughput quantification. QqQ instruments operate in Multiple Reaction Monitoring (MRM) mode. By filtering both the precursor ion (e.g., m/z 435.03 for 2-Iodo-NECA) and a specific product ion fragment, the QqQ maximizes the duty cycle. This dramatically reduces background noise, yielding a superior signal-to-noise (S/N) ratio and achieving sub-picogram limits of quantitation (LOQ) over a broad dynamic range.

Visualizing the Analytical Workflow

Workflow A In Vitro Incubation (Human Liver Microsomes) B Protein Precipitation & Centrifugation A->B Quench with Acetonitrile + IS C UHPLC Separation (C18 Column) B->C Supernatant Injection D Orbitrap HRMS (Untargeted Discovery) C->D High-Res Scan (MS/MS) E Triple Quadrupole QqQ (Targeted Quantitation) C->E MRM Transitions F Metabolite ID & Structural Elucidation D->F Exact Mass & Fragments G PK Profiling & Clearance Kinetics E->G Calibration Curve

Fig 1. Parallel LC-MS/MS workflow for 2-Iodo-NECA metabolite discovery and quantitation.

Self-Validating Experimental Protocol: In Vitro HLM Incubation

To generate reliable metabolite profiles, the assay must be designed as a self-validating system. The following protocol utilizes Human Liver Microsomes (HLMs) to simulate hepatic clearance.

Step 1: Incubation Setup Prepare a 100 µL reaction mixture containing 1 µM 2-Iodo-NECA, 1 mg/mL HLM protein, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4). Expert Insight: Always include a zero-time point (T=0) control to establish the 100% parent drug baseline. Furthermore, to ensure the observed metabolites are enzymatically generated and not artifacts of chemical degradation, a negative control lacking the NADPH regenerating system must be run in parallel.

Step 2: Reaction Initiation & Quenching Initiate the reaction by adding 1 mM NADPH. Incubate in a shaking water bath at 37°C for 60 minutes. Quench the reaction by adding 300 µL of ice-cold acetonitrile containing 50 nM of an internal standard (IS), such as 2-Chloro-NECA. Expert Insight: Adding the IS directly into the quenching solvent—rather than the initial sample matrix—is a critical self-validating step. It ensures that both extraction recovery variance and downstream ion suppression (matrix effects) are mathematically normalized during LC-MS analysis.

Step 3: Extraction & UHPLC Separation Vortex the quenched samples for 2 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Inject 5 µL of the clarified supernatant onto a C18 UHPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 100 mm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min.

Metabolic Pathway Mapping

Based on the structural liabilities of 2-Iodo-NECA, HRMS analysis typically reveals three primary Phase I pathways. The heavy iodine atom makes the purine ring susceptible to dehalogenation, while the 5'-ethylcarboxamide group is a prime target for CYP3A4-mediated N-dealkylation.

Pathway Parent 2-Iodo-NECA [M+H]+ m/z 435.03 M1 Deiodinated Metabolite [M+H]+ m/z 309.13 (-126 Da) Parent->M1 Dehalogenation M2 N-Deethylated Metabolite [M+H]+ m/z 407.01 (-28 Da) Parent->M2 N-Dealkylation (CYP3A4) M3 Oxidized Metabolite [M+H]+ m/z 451.02 (+16 Da) Parent->M3 Hydroxylation

Fig 2. Proposed phase I biotransformation pathways of 2-Iodo-NECA.

Quantitative Performance Comparison

The table below summarizes the objective performance metrics of Orbitrap HRMS versus a premium QqQ platform for the analysis of 2-Iodo-NECA and its metabolites.

ParameterOrbitrap HRMS (e.g., Thermo Exploris 240)Triple Quadrupole QqQ (e.g., Agilent 6495C)
Primary Application Untargeted Metabolite Discovery & IDTargeted PK & Clearance Quantitation
Mass Accuracy < 1 ppm (Exact Mass)~ 0.1 Da (Nominal Mass)
Resolving Power Up to 240,000 (FWHM)Unit Resolution (0.7 FWHM)
Sensitivity (LOD) Low picogram rangeSub-picogram / Femtogram range
Dynamic Range 4 to 5 orders of magnitudeUp to 6 orders of magnitude
Scan Speed ~22 Hz (at 15,000 resolution)>500 MRM transitions per second

Strategic Recommendations

For preclinical drug development professionals analyzing adenosine analogs, a hybrid analytical strategy is mandatory.

  • Utilize Orbitrap HRMS during the early in vitro screening phase to map the complete metabolic tree of 2-Iodo-NECA, ensuring no reactive or toxic intermediates are missed.

  • Once the primary metabolic pathways (e.g., the deiodinated M1 metabolite) are structurally elucidated, transition the validated precursor-to-product ion transitions to a Triple Quadrupole (QqQ) platform. This ensures high-throughput, high-sensitivity in vivo pharmacokinetic quantification required for regulatory IND submissions.

References[1] Title: Synthesis and Biological Activity of a New Series of N6-Arylcarbamoyl, 2-(Ar)alkynyl-N6-arylcarbamoyl, and N6-Carboxamido Derivatives of Adenosine-5'-N-ethyluronamide as A1 and A3 Adenosine Receptor Agonists.

Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link][2] Title: Cyclic AMP-dependent inhibition of human neutrophil oxidative activity by substituted 2-propynylcyclohexyl adenosine A2A receptor agonists. Source: British Journal of Pharmacology (via PubMed Central) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Iodo-5'-ethylcarboxamido Adenosine proper disposal procedures

As a Senior Application Scientist, I understand that handling potent adenosine receptor agonists like 2-Iodo-5'-ethylcarboxamido Adenosine (CAS 141018-29-3) requires more than just following a checklist—it requires a fun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling potent adenosine receptor agonists like 2-Iodo-5'-ethylcarboxamido Adenosine (CAS 141018-29-3) requires more than just following a checklist—it requires a fundamental understanding of the chemical's properties to ensure a self-validating safety system.

Because this compound is a highly selective biological agonist containing a halogen (iodine), improper disposal can lead to severe environmental contamination and occupational exposure. The following guide provides authoritative, step-by-step operational and disposal workflows designed to integrate seamlessly into your laboratory's Environmental Health and Safety (EHS) protocols.

Chemical Profile & Hazard Identification

Before executing any disposal protocol, you must understand the physicochemical properties driving the safety requirements. The presence of the iodine atom dictates that all liquid waste must be treated as halogenated , which requires specific high-temperature incineration conditions to prevent the release of toxic byproducts[1].

Property / HazardSpecificationOperational Implication
Chemical Name 2-Iodo-5'-ethylcarboxamido AdenosineHighly potent biological agonist; requires strict containment.
CAS Number 141018-29-3Use for EHS waste profiling and inventory tracking.
Molecular Formula C12H15IN6O4Contains Iodine (I); mandates halogenated waste streams.
Molecular Weight 434.19 g/mol Determines molarity for stock solutions (typically in DMSO).
Storage Conditions -20 °C, dry and well-ventilatedKeep tightly closed to prevent degradation[1].
Hazard Classification Skin/Eye IrritantMandates standard PPE (nitrile gloves, goggles, lab coat)[1].

Step-by-Step Disposal Workflows

To maintain a self-validating safety system, every step in the disposal process is designed to prevent the next possible point of failure.

Protocol A: Solid Waste Segregation and Disposal

Objective: Safely dispose of contaminated consumables (empty vials, pipette tips, weighing boats) without cross-contaminating municipal waste.

  • Immediate Segregation: Place any consumable that has contacted the compound directly into a puncture-resistant, leak-proof hazardous solid waste bin.

    • Causality: Immediate segregation prevents trace amounts of the potent agonist from migrating to standard lab surfaces or municipal trash.

  • Labeling: Attach a compliant hazardous waste label specifying: "Hazardous Solid Waste - Contains Organoiodine Compounds (2-Iodo-5'-ethylcarboxamido Adenosine)".

  • Sealing: Ensure the container is tightly sealed when not in active use to prevent accidental spills if the bin is knocked over.

  • EHS Transfer: Entrust the sealed container to your institution's EHS department or a licensed waste disposal facility. Do not reuse the original primary packaging[1].

Protocol B: Liquid Waste (Solvent Solutions) Disposal

Objective: Dispose of stock solutions (typically dissolved in DMSO or DMF).

  • Halogenated Classification: Identify your laboratory's waste carboy designated strictly for Halogenated Solvents .

    • Causality: Because the compound's molecular structure includes an iodine atom, incinerators must process this waste using wet scrubbers to capture hydroiodic acid. Mixing halogenated waste with non-halogenated solvents violates environmental regulations and poses a severe safety risk.

  • Fume Hood Transfer: Operating inside a certified fume hood, carefully pour the liquid waste into the carboy using a dedicated funnel.

  • Secondary Containment: Ensure the waste carboy rests inside a secondary containment tray.

    • Causality: If the primary carboy fails or overflows, the secondary tray captures the hazardous liquid, validating the containment system.

  • Capping: Keep the waste container tightly capped immediately after transfer to prevent the release of solvent vapors.

Protocol C: Spill Containment and Cleanup

Objective: Mitigate accidental exposure from dry powder or liquid spills.

  • Isolation & PPE: Restrict access to the spill area. Verify your PPE (nitrile gloves, safety goggles, lab coat).

  • Containment (Powder): If the dry powder spills, gently cover it with a damp paper towel or plastic sheet.

    • Causality: Dry sweeping creates airborne dust, drastically increasing the risk of inhalation exposure. Dampening the powder eliminates aerosolization[1].

  • Containment (Liquid): For liquid spills, surround and cover the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Collection: Use non-sparking tools to scoop the absorbed material or damp powder into a hazardous waste bag.

  • Decontamination: Wash the affected surface thoroughly with soap and water to remove residual traces, as the compound is a known skin irritant[1].

Waste Routing & Disposal Workflow

The following diagram illustrates the logical routing of 2-Iodo-5'-ethylcarboxamido Adenosine waste streams to ensure compliance with EHS standards.

DisposalWorkflow Waste 2-Iodo-5'-ethylcarboxamido Adenosine Waste Solid Solid Waste (Powder/Vials) Waste->Solid Liquid Liquid Waste (DMSO/Solvent Solutions) Waste->Liquid Spill Spill Cleanup (Contaminated Absorbents) Waste->Spill SolidBin Hazardous Solid Waste Container Solid->SolidBin Halogenated Halogenated Waste Container (Iodine-containing) Liquid->Halogenated Spill->SolidBin EHS EHS / Licensed Waste Disposal Company Halogenated->EHS SolidBin->EHS Incineration High-Temperature Incineration EHS->Incineration Final Destruction

Workflow for the segregation and disposal of 2-Iodo-5'-ethylcarboxamido Adenosine waste.

Scientific Rationale for Final Destruction

Why is high-temperature incineration the only acceptable method for final destruction? 2-Iodo-5'-ethylcarboxamido Adenosine features a stable purine ring system and an ethylcarboxamido group. Standard biological degradation or chemical neutralization in the lab is insufficient to break down this complex organic framework. High-temperature incineration (typically >1000°C) ensures complete thermal destruction of the molecule. Furthermore, because the compound contains iodine, licensed disposal facilities route the exhaust through alkaline wet scrubbers to neutralize the resulting hydroiodic acid gas, preventing toxic emissions and acid rain generation.

References

  • Title: 2-IODO-5'-ETHYLCARBOXAMIDOADENOSINE — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: CAS No : 141018-29-3 | Product Name : 2-Iodo-5'-ethylcarboxamido Adenosine Source: Pharmaffiliates URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.